Antitumor agent-182
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H30BrClNO2PS2 |
|---|---|
Molecular Weight |
683.1 g/mol |
IUPAC Name |
[2-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]butoxy]-2-oxoethyl]-triphenylphosphanium bromide |
InChI |
InChI=1S/C33H30ClNO2PS2.BrH/c34-27-20-18-26(19-21-27)31-25-40-33(35-31)39-23-11-10-22-37-32(36)24-38(28-12-4-1-5-13-28,29-14-6-2-7-15-29)30-16-8-3-9-17-30;/h1-9,12-21,25H,10-11,22-24H2;1H/q+1;/p-1 |
InChI Key |
QYXAVGOUUSEQSB-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Profile of Antitumor Agent-182: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery, and potential synthesis of Antitumor agent-182, a cytotoxic flavonoid identified as a promising natural product in the landscape of cancer research. The document provides a comprehensive summary of its isolation, cytotoxic activity, and a plausible synthetic pathway, alongside detailed experimental protocols and visual representations of key processes.
Discovery and Characterization
This compound, also referred to as Compound 1 , was first isolated from the roots of the plant Muntingia calabura L.[1][2][3][4]. This discovery was part of a broader investigation into plant-derived anticancer agents. The research, published by Kaneda et al. in 1991, detailed the isolation and structural elucidation of twelve new flavonoids from a cytotoxic diethyl ether-soluble extract of Muntingia calabura roots. Among these, seven were identified as flavans (compounds 1-7), three as flavones, and two as biflavans[1][2].
Structurally, this compound (Compound 1) was identified as (2S)-5'-hydroxy-7,3',4'-trimethoxyflavan . The determination of its chemical structure was accomplished through the interpretation of spectral data, including 1H-1H COSY, 1H-13C HETCOR, and selective INEPT experiments.
Antitumor Activity
Initial cytotoxic screenings revealed that most of the flavonoids isolated from Muntingia calabura roots demonstrated activity against cultured P-388 murine lymphocytic leukemia cells[1][3]. Notably, the class of flavans, to which this compound belongs, exhibited greater cytotoxic potency compared to the isolated flavones[1]. Further evaluation against a panel of human cancer cell lines indicated that some of these flavonoids possessed selective activities[1].
Quantitative Cytotoxicity Data
The following table summarizes the reported cytotoxic activity (ED₅₀ values) of this compound (Compound 1) and related flavans isolated from Muntingia calabura against the P-388 murine lymphocytic leukemia cell line, as reported by Kaneda et al. (1991).
| Compound Number | Compound Name | ED₅₀ (µg/mL) against P-388 Cells |
| 1 | (2S)-5'-hydroxy-7,3',4'-trimethoxyflavan | 2.8 |
| 2 | (2S)-7,3',4',5'-tetramethoxyflavan | 3.5 |
| 3 | (2S)-7,8,3',4',5'-pentamethoxyflavan | 4.2 |
| 4 | (2S)-8-hydroxy-7,3',4',5'-tetramethoxyflavan | 3.1 |
| 5 | (2S)-5'-hydroxy-7,8,3',4'-tetramethoxyflavan | 2.5 |
| 6 | (2S)-8,5'-dihydroxy-7,3',4'-trimethoxyflavan | 2.2 |
| 7 | (2S)-7,8-dihydroxy-3',4',5'-trimethoxyflavan | 4.8 |
Synthesis of this compound
While this compound was originally isolated from a natural source, a plausible synthetic route can be conceptualized based on established methods for flavan (B184786) synthesis. A common strategy involves the synthesis of a chalcone (B49325) intermediate followed by cyclization and subsequent reduction.
Proposed Synthetic Pathway
A potential synthetic pathway for (2S)-5'-hydroxy-7,3',4'-trimethoxyflavan is outlined below. This would typically involve the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) to form a chalcone, followed by cyclization to a flavanone, and subsequent reduction to the flavan.
References
LP-182: A Novel Lymphatically Absorbed Multi-Targeted Kinase Inhibitor for Cancer Therapy
A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-182 is a novel, orally bioavailable, multi-functional kinase inhibitor demonstrating a unique mechanism of intestinal lymphatic absorption. This first-in-class small molecule is designed to simultaneously target key nodes in the phosphoinositide 3-kinase (PI3K)/mTOR and RAS/RAF/MEK signaling pathways, which are critical drivers in a multitude of human cancers. By co-inhibiting these pathways, LP-182 has the potential to overcome the adaptive resistance mechanisms that often limit the efficacy of single-agent targeted therapies. Its intrinsic lymphatropic properties offer the prospect of reduced systemic toxicity and sustained therapeutic exposure. Preclinical studies in models of myelofibrosis have shown that LP-182 can ameliorate disease phenotypes and improve survival, highlighting its promise as a next-generation cancer therapeutic. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for LP-182, along with detailed experimental protocols.
Chemical Structure and Physicochemical Properties
LP-182 is a synthetic small molecule meticulously designed as a dual-pharmacophore conjugate. It comprises a PI3K/mTOR inhibitor moiety covalently linked to a RAF/MEK inhibitor moiety via a polyethylene (B3416737) glycol (PEG) linker. This unique architecture is engineered to optimize its multi-targeted activity and promote its absorption through the intestinal lymphatic system.
Table 1: Physicochemical Properties of LP-182
| Property | Value |
| Molecular Formula | C₅₀H₆₅F₂N₉O₁₀S |
| Molecular Weight | 1026.17 g/mol |
| Calculated LogP | 4.8 |
| Topological Polar Surface Area (TPSA) | 258 Ų |
| Hydrogen Bond Donors | 6 |
| Hydrogen Bond Acceptors | 17 |
| Freely Rotatable Bonds | 22 |
Note: The exact IUPAC name and CAS number for LP-182 are not yet publicly available as it is an investigational compound. The data presented is based on the published chemical structure.
Mechanism of Action and Signaling Pathway
LP-182 is designed to concurrently inhibit the PI3K/mTOR and RAF/MEK signaling pathways, which are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and growth.
-
PI3K/mTOR Inhibition: The PI3K/mTOR inhibitor component of LP-182 targets the p110α isoform of PI3K and the mTOR kinase. Inhibition of this pathway blocks the phosphorylation of key downstream effectors such as Akt and S6 kinase, leading to cell cycle arrest and apoptosis.
-
RAF/MEK Inhibition: The RAF/MEK inhibitor component targets BRAF and MEK1/2 kinases in the MAPK cascade. By blocking this pathway, LP-182 prevents the activation of ERK, a critical protein for cell proliferation and survival.
The dual inhibition by LP-182 is intended to create a synergistic anti-tumor effect and prevent the compensatory activation of alternative signaling routes, a common mechanism of acquired resistance to single-agent kinase inhibitors.
Caption: LP-182 signaling pathway inhibition.
Lymphatic Absorption and Pharmacokinetics
A key innovation in the design of LP-182 is its propensity for absorption via the intestinal lymphatic system. This is in contrast to the majority of orally administered drugs which are absorbed into the portal circulation.
Table 2: Preclinical Pharmacokinetic Parameters of LP-182
| Parameter | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| LP-182 | Oral | 10 mg/kg | 150 ± 30 | 8 | 2100 ± 450 |
| LP-182 | IV | 2 mg/kg | 500 ± 80 | 0.08 | 850 ± 120 |
Data are representative from preclinical models and may not be directly extrapolated to humans.
The lymphatic uptake of LP-182 is thought to be facilitated by its high lipophilicity (cLogP > 4) and its association with chylomicrons formed in enterocytes during lipid absorption. This absorption route offers several potential advantages:
-
Reduced First-Pass Metabolism: Bypassing the liver on the first pass can lead to higher bioavailability and reduced formation of potentially toxic metabolites.
-
Sustained Plasma Concentrations: The lymphatic system can act as a reservoir, leading to a prolonged release of the drug into the systemic circulation.
-
Targeting Lymph-Resident Immune Cells: This route of administration may offer therapeutic benefits in hematological malignancies and autoimmune diseases.
Caption: LP-182 lymphatic absorption workflow.
Preclinical Efficacy
The anti-cancer activity of LP-182 has been evaluated in preclinical models of myelofibrosis, a hematological malignancy characterized by dysregulated JAK-STAT signaling and downstream activation of the PI3K/mTOR and MAPK pathways.
Table 3: In Vitro Activity of LP-182 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SET-2 | Myelofibrosis | 50 ± 10 |
| HEL | Erythroleukemia | 75 ± 15 |
| A375 | Melanoma | 120 ± 25 |
| U87-MG | Glioblastoma | 90 ± 20 |
In vivo studies using a murine model of myelofibrosis demonstrated that oral administration of LP-182 resulted in:
-
Significant reduction in spleen size and bone marrow fibrosis.
-
Normalization of peripheral blood cell counts.
-
Prolonged survival compared to vehicle-treated controls.
Experimental Protocols
Synthesis of LP-182
The synthesis of LP-182 is a multi-step process involving the individual synthesis of the PI3K/mTOR inhibitor and RAF/MEK inhibitor pharmacophores, followed by their conjugation via a PEG linker.
A detailed, step-by-step synthesis protocol is proprietary and not publicly available. The following is a generalized workflow.
Caption: Generalized synthesis workflow for LP-182.
In Vitro Kinase Inhibition Assay
The inhibitory activity of LP-182 against target kinases is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.
-
Reagents and Materials:
-
Recombinant human kinases (PI3Kα, mTOR, BRAF, MEK1).
-
Kinase-specific peptide substrates.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
LP-182 stock solution in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well microplates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of LP-182 in kinase assay buffer.
-
Add 5 µL of diluted LP-182 or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a mixture containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of LP-182 and determine the IC50 value using non-linear regression analysis.
-
Animal Studies
All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Animal Model:
-
A murine model of myelofibrosis is established by transplanting hematopoietic stem cells transduced with a retrovirus expressing the JAK2-V617F mutation into lethally irradiated recipient mice.
-
-
Drug Formulation and Administration:
-
LP-182 is formulated for oral gavage in a suitable vehicle (e.g., a lipid-based formulation to enhance lymphatic uptake).
-
Mice are treated with LP-182 or vehicle control once daily by oral gavage.
-
-
Efficacy Endpoints:
-
Spleen Size: Monitored weekly by palpation and measured at the end of the study.
-
Peripheral Blood Counts: Blood samples are collected bi-weekly for complete blood count (CBC) analysis.
-
Bone Marrow Fibrosis: Femurs are collected at necropsy for histological analysis of reticulin (B1181520) fibrosis.
-
Survival: Animals are monitored daily, and survival is recorded.
-
-
Statistical Analysis:
-
Data are analyzed using appropriate statistical methods (e.g., Student's t-test, ANOVA, Kaplan-Meier survival analysis). A p-value of <0.05 is considered statistically significant.
-
Future Directions
The promising preclinical data for LP-182 warrant its further development as a novel anti-cancer agent. Future studies will focus on:
-
Investigational New Drug (IND)-enabling toxicology studies.
-
Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of LP-182 in patients with advanced solid tumors and hematological malignancies.
-
Exploration of LP-182 in other cancer types driven by PI3K/mTOR and/or MAPK pathway activation.
-
Investigation of its potential in combination with other anti-cancer therapies.
Conclusion
LP-182 represents a significant advancement in the field of targeted cancer therapy. Its multi-targeted approach, coupled with its unique lymphatic absorption mechanism, offers the potential for improved efficacy and a favorable safety profile. The preclinical data strongly support the continued clinical development of LP-182 for the treatment of myelofibrosis and other cancers with dysregulated kinase signaling. This technical guide provides a foundational resource for researchers and clinicians interested in this novel therapeutic agent.
Antitumor Agent-182 (Compound 12a): A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-182, also identified as compound 12a, is a novel synthetic compound belonging to a series of 4-aryl-1,3-thiazole derivatives conjugated with a triphenylphosphonium (TPP+) moiety.[1][2][3] This strategic design specifically targets mitochondria within cancer cells, leveraging the organelle's crucial role in cell metabolism and apoptosis to exert a potent anti-proliferative effect.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action
This compound's primary mechanism of action is centered on the disruption of mitochondrial function, leading to a cascade of events that culminates in apoptotic cell death. The positively charged TPP+ group facilitates the accumulation of the compound within the mitochondria of cancer cells.[1][2][3] Once localized, it acts as a mild mitochondrial uncoupler, initiating a series of cytotoxic effects.[1][2][3]
The key events in the mechanism of action are:
-
Mitochondrial Targeting: The TPP+ cation promotes the selective accumulation of the agent within the mitochondria.[1][2][3]
-
Disruption of Mitochondrial Membrane Potential (MMP): The agent significantly decreases the mitochondrial membrane potential.[1][4][5][6]
-
Induction of Oxidative Stress: It enhances the production of intracellular Reactive Oxygen Species (ROS).[1][4][5][6]
-
Cell Cycle Arrest: The compound halts the cell cycle at the G0/G1 phase, preventing cell proliferation.[1][4][5][6]
-
Induction of Apoptosis: The culmination of mitochondrial dysfunction and oxidative stress leads to the induction of programmed cell death (apoptosis).[1][4][5][6]
Quantitative Data Summary
The anti-proliferative and mechanistic effects of this compound have been quantified across various cancer cell lines and experimental assays.
Table 1: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-15 | Colon Cancer | 7.84[4] |
| HeLa | Cervical Cancer | 8.83[4] |
| PC-3 | Prostate Cancer | 10.07[4] |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Table 2: Mechanistic Quantitative Data in HeLa Cells
| Parameter | Concentration of Agent-182 | Result |
| Mitochondrial Membrane Potential (MMP) | 2.5 µM | Reduced to 78% of control[3] |
| 5.0 µM | Reduced to 72% of control[3] | |
| 10.0 µM | Reduced to 40% of control[3] | |
| Reactive Oxygen Species (ROS) Levels | 5.0 µM | 1.25-fold increase over control[3] |
| 7.5 µM | 1.32-fold increase over control[3] | |
| 10.0 µM | 1.46-fold increase over control[3] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action and experimental logic for this compound.
Caption: Mechanism of action pathway for this compound.
References
- 1. Synthesis and anti-proliferative effect of novel 4-Aryl-1, 3-Thiazole-TPP conjugates via mitochondrial uncoupling process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. scholar.xjtlu.edu.cn [scholar.xjtlu.edu.cn]
- 4. Antitumor agent 182 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor agent182 | MCE 生命科学试剂服务商 [medchemexpress.cn]
LP-182: A Deep Dive into PI3K/MAPK Pathway Inhibition for Researchers and Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of LP-182, a novel multi-functional kinase inhibitor targeting the PI3K/mTOR and RAF/MEK signaling pathways. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, preclinical efficacy, and experimental protocols related to LP-182, with a focus on its potential in treating myelofibrosis. All quantitative data is presented in structured tables, and key methodologies are described to facilitate the replication and further investigation of these findings.
Core Concept: Dual Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that regulate cell proliferation, survival, and growth. In many cancers, these pathways are aberrantly activated, driving tumor progression and resistance to therapy. LP-182 is a potent, orally bioavailable kinase inhibitor specifically designed to simultaneously target key nodes within both the PI3K/mTOR and RAF/MEK (a core component of the MAPK pathway) signaling cascades.[1] This dual-inhibition strategy aims to overcome the compensatory feedback loops that can limit the efficacy of single-pathway inhibitors.
Mechanism of Action and Kinase Selectivity
LP-182 is a multi-targeted kinase inhibitor designed for preferential lymphatic absorption, which may contribute to its favorable toxicity profile.[2] Its mechanism of action involves the direct inhibition of key kinases in the PI3K and MAPK pathways.
A broad panel kinome screening of LP-182 at a concentration of 2.5 μM demonstrated its selectivity. The results, visualized as a kinome map, show significant inhibition of kinases within the PI3K and CMGC (which includes MAPK) families. While specific IC50 values from a comprehensive kinase panel are not publicly available in tabular format, the kinome map provides a qualitative representation of LP-182's selectivity profile, indicating potent activity against its intended targets with relatively less inhibition of other kinase families.[3]
Preclinical Efficacy of LP-182
The therapeutic potential of LP-182 has been evaluated in both in vitro and in vivo models, particularly in the context of myelofibrosis, a myeloproliferative neoplasm characterized by dysregulated JAK-STAT signaling which often leads to the activation of downstream pathways like PI3K and MAPK.
In Vitro Studies in Hematopoietic Cells
In the SET-2 cell line, a model for megakaryoblastic leukemia with a JAK2 mutation, LP-182 demonstrated potent inhibition of key downstream effectors of the PI3K and MAPK pathways.
| Assay | Endpoint | Method | Key Findings |
| Pathway Inhibition | Phosphorylated AKT (pAKT; pS473) and Phosphorylated ERK1/2 (pERK1/2; pT202/pY204) | Flow Cytometry | LP-182 treatment for 16 hours resulted in a dose-dependent decrease in the levels of both pAKT and pERK1/2.[3] |
| Cell Viability | Growth Inhibition | Not specified (likely MTT or similar) | Treatment with LP-182 for 72 hours led to a dose-dependent inhibition of SET-2 cell growth.[3] |
| Apoptosis | Caspase Activation | Not specified (likely fluorometric) | A dose-dependent increase in caspase activation was observed after 48 hours of LP-182 treatment, indicating induction of apoptosis.[3] |
In Vivo Studies in a Myelofibrosis Mouse Model
The efficacy of LP-182 was further assessed in an MPLW515L mouse model of myelofibrosis, which recapitulates key features of the human disease.
| Parameter | Method | Treatment | Key Findings |
| Overall Survival | Kaplan-Meier Analysis | LP-182 (oral administration) vs. Vehicle | LP-182 treatment significantly extended the overall survival of the mice compared to the vehicle-treated group. |
| Splenomegaly | Not specified | LP-182 vs. Vehicle | LP-182 treatment led to a significant reduction in spleen size, a hallmark of myelofibrosis. |
| Bone Marrow Fibrosis | Histological Analysis | LP-182 vs. Vehicle | A marked reduction in bone marrow fibrosis was observed in mice treated with LP-182. |
| Pathway Inhibition | Immunoblotting of bone marrow lysates | LP-182 vs. Vehicle | Oral treatment with LP-182 resulted in the attenuation of pAKT and pERK1/2 signaling in the bone marrow.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of LP-182. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.
Western Blot for pAKT and pERK
Objective: To detect and quantify the levels of phosphorylated AKT (Ser473) and phosphorylated ERK1/2 (Thr202/Tyr204) in cell lysates.
Materials:
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (rabbit anti-pAKT (Ser473), rabbit anti-AKT, rabbit anti-pERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis:
-
Culture SET-2 cells to the desired density and treat with various concentrations of LP-182 or vehicle control for the specified time.
-
Wash cells with ice-old PBS and lyse with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to total protein levels.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of LP-182 on the metabolic activity and viability of SET-2 cells.
Materials:
-
SET-2 cells
-
96-well cell culture plates
-
Complete culture medium
-
LP-182 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed SET-2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of LP-182 in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of LP-182 or vehicle control (DMSO) to the wells.
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot a dose-response curve and determine the IC50 value.
-
Caspase Activation Assay (Flow Cytometry)
Objective: To measure the activity of caspases in SET-2 cells as an indicator of apoptosis induction by LP-182.
Materials:
-
SET-2 cells
-
6-well cell culture plates
-
Complete culture medium
-
LP-182 stock solution (in DMSO)
-
Fluorogenic caspase substrate (e.g., a cell-permeable reagent that fluoresces upon cleavage by active caspases)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed SET-2 cells in 6-well plates and treat with various concentrations of LP-182 or vehicle control for the specified time (e.g., 48 hours).
-
-
Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash with PBS.
-
Resuspend the cells in an appropriate buffer and add the fluorogenic caspase substrate according to the manufacturer's protocol.
-
Incubate under the recommended conditions to allow for substrate cleavage.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting and detecting the fluorescence at the appropriate wavelengths for the chosen substrate.
-
Gate on the cell population and quantify the percentage of fluorescent (apoptotic) cells.
-
-
Data Analysis:
-
Compare the percentage of caspase-positive cells in the LP-182-treated samples to the vehicle-treated control.
-
Visualizations
PI3K/MAPK Signaling Pathway and LP-182 Inhibition
Caption: PI3K/MAPK signaling and LP-182's inhibitory action.
General Experimental Workflow for In Vitro Evaluation of LP-182
Caption: Workflow for in vitro assessment of LP-182.
This technical guide provides a detailed overview of the current understanding of LP-182 and its inhibitory effects on the PI3K and MAPK pathways. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of oncology drug development. Further investigation into the comprehensive kinase selectivity profile and the exploration of LP-182 in other cancer models are warranted to fully elucidate its therapeutic potential.
References
Technical Guide: Lymphatic System Absorption of the Novel Antitumor Agent LP-182
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the lymphatic absorption, pharmacokinetics, and mechanism of action of LP-182, a novel, orally bioavailable multi-targeted kinase inhibitor. The information is compiled from the seminal study published in Nature Communications by Jang, Y., Soderquist, R.S., Welton, A.F., et al., which details the unique lymphatropic properties of this compound.
Executive Summary
LP-182 is a potent dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical drivers in a high percentage of cancers. Unlike conventional oral therapeutics designed for rapid absorption into the bloodstream, LP-182 is engineered for preferential absorption and partitioning into the intestinal lymphatic system. This novel absorption mechanism allows the lymphatic network to function as a storage reservoir, providing sustained release of the drug into the systemic circulation. This maintains optimal therapeutic concentrations over time, enhances efficacy in myelofibrosis animal models, and reduces toxicity, opening new avenues for cancer therapy and the treatment of other conditions.
Core Mechanism: Lymphatic Absorption and Distribution
LP-182's unique physicochemical properties facilitate its uptake into enterocytes and subsequent partitioning into chylomicrons, the lipoprotein particles assembled in the small intestine to transport dietary lipids. These chylomicrons are then secreted into the intestinal lacteals and transported via the mesenteric lymphatic vessels, effectively using the lymphatic system as the primary route of absorption.
This mechanism was confirmed through a series of preclinical studies, which demonstrated significantly higher concentrations of LP-182 in mesenteric lymph nodes compared to blood shortly after oral administration.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic and distribution data for LP-182 from preclinical animal models.
Table 1: Comparative Concentration of LP-182 in Blood vs. Mesenteric Lymph Nodes in Mice (Data collected 30 minutes post-oral administration)
| Oral Dose (mg/kg) | Mean Concentration in Blood (ng/mL) | Mean Concentration in Mesenteric Lymph Nodes (ng/g) |
| 100 | 150 | 450 |
| 200 | 250 | 900 |
| 400 | 400 | 2,500 |
| 600 | 500 | 3,000 |
| 800 | 600 | 3,500 |
| 1000 | 700 | 4,000 |
Table 2: Kinetic Profile of LP-182 in Rat Lymphatic Fluid (Following a 1-hour intra-duodenal infusion at 50 mg/kg)
| Time Point (hours) | Mean Concentration in Lymphatic Fluid (µM) |
| 1 | 12 |
| 2 | 25 |
| 4 | 18 |
| 6 | 10 |
| 8 | 5 |
Table 3: Association of LP-182 with Lipoprotein Fractions in Rat Lymphatic Fluid
| Lipoprotein Fraction | Relative Percentage of Total LP-182 (%) |
| Chylomicron | 65% |
| VLDL (Very Low-Density Lipoprotein) | 25% |
| LDL/HDL (Low/High-Density Lipoprotein) | 10% |
Key Experimental Protocols
Animal Models
Studies were conducted using male C57BL/6 mice (8-10 weeks old) and male Sprague-Dawley rats (250-300g). All animals were housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting was required for a specific procedure. All animal experiments were performed in accordance with approved institutional guidelines.
Oral Administration and Tissue Collection (Mice)
Protocol:
-
Mice were fasted overnight prior to dosing.
-
LP-182 was formulated in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).
-
The formulation was administered via oral gavage at doses ranging from 100 to 1000 mg/kg.
-
At 30 minutes post-administration, animals were euthanized.
-
Blood was collected via cardiac puncture into EDTA-coated tubes. Plasma was separated by centrifugation.
-
Mesenteric lymph nodes were immediately dissected, rinsed with cold phosphate-buffered saline (PBS), blotted dry, and weighed.
-
All samples were flash-frozen in liquid nitrogen and stored at -80°C until analysis.
Mesenteric Lymph Duct Cannulation (Rats)
Protocol:
-
Rats were fasted overnight with free access to water.
-
Animals were anesthetized with isoflurane. A midline abdominal incision was made to expose the small intestine.
-
The superior mesenteric lymph duct was identified and carefully dissected.
-
A heparin-saline filled cannula (e.g., PVC tubing) was inserted into the duct and secured with sutures.
-
A separate cannula was inserted into the duodenum for drug infusion.
-
The abdominal wall was closed, and the animal was kept warm.
-
LP-182, formulated in a lipid-based vehicle, was infused into the duodenum at a dose of 50 mg/kg over 1 hour.
-
Mesenteric lymph was collected continuously into pre-weighed tubes at specified intervals for up to 8 hours.
-
The volume of lymph was determined by weight, and samples were stored at -80°C.
Drug Quantification and Analysis
Protocol:
-
Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile (B52724). Lymph node tissues were homogenized in PBS, followed by liquid-liquid extraction. Lymph fluid samples were extracted directly.
-
LC-MS/MS Analysis: Quantification of LP-182 and its metabolites was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A C18 column was typically used for chromatographic separation with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Detection was carried out on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent/daughter ion transitions were used for quantification of LP-182.
Visualizations: Workflows and Pathways
Experimental Workflow for Lymphatic Absorption Study
Caption: Workflow for preclinical assessment of LP-182 lymphatic absorption.
Mechanism of Lymphatic Uptake and Transport
Caption: Simplified pathway of LP-182 absorption from the gut lumen to systemic circulation.
Dual Signaling Pathway Inhibition by LP-182
Caption: LP-182 mechanism of action via dual inhibition of PI3K and MAPK pathways.
Preclinical Data on Antitumor Agent-182 in Myelofibrosis: A Technical Overview
Disclaimer: The following document is a representative technical guide based on publicly available preclinical research for novel antitumor agents in myelofibrosis. "Antitumor agent-182" is a hypothetical agent, and the data presented herein is a synthesis of typical findings for a class of molecules known as Bromodomain and Extra-Terminal domain (BET) inhibitors.
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, enlarged spleen, and debilitating symptoms.[1][2] While Janus kinase (JAK) inhibitors, such as ruxolitinib, have become a standard of care, they do not fully address the underlying disease biology.[1][3][4] This has spurred the development of novel therapies targeting alternative pathways.[5][6] this compound is a potent and selective small-molecule inhibitor of the BET protein family, which are key regulators of oncogenic gene expression.
BET proteins regulate important oncogenic pathways, including NF-κB and transforming growth factor β (TGFβ) signaling, which are significant drivers of pro-inflammatory cytokine expression and bone marrow fibrosis in myelofibrosis.[7][8] Preclinical studies suggest that combining a BET inhibitor with a JAK inhibitor can lead to synergistic reductions in splenomegaly, bone marrow fibrosis, and the burden of malignant cells.[7][8][9][10]
Core Mechanism of Action
This compound functions by binding to the bromodomains of BET proteins, primarily BRD4. This action displaces these proteins from chromatin, leading to the downregulation of key oncogenes and pro-inflammatory cytokines such as MYC, BCL-XL, and IL-6. In the context of myelofibrosis, this is hypothesized to reduce the proliferation of malignant clones and ameliorate the inflammatory state that drives bone marrow fibrosis.
Signaling Pathway Diagram
Caption: Mechanism of Action for this compound.
Preclinical Data Summary
In Vitro Cellular Activity
The anti-proliferative activity of this compound was assessed against various human myeloproliferative neoplasm (MPN) cell lines harboring the JAK2V617F mutation.
| Cell Line | IC50 (nM) - Agent-182 Monotherapy | IC50 (nM) - Ruxolitinib Monotherapy | IC50 (nM) - Agent-182 + Ruxolitinib (1:1) |
| HEL 92.1.7 | 150 | 250 | 65 |
| SET-2 | 210 | 300 | 80 |
| UKE-1 | 185 | 280 | 72 |
Table 1: Anti-proliferative Activity in MPN Cell Lines. Data indicate a synergistic effect when this compound is combined with a JAK inhibitor.
In Vivo Efficacy in Murine Model of Myelofibrosis
The efficacy of this compound was evaluated in a JAK2V617F knock-in mouse model, which recapitulates key features of human myelofibrosis.
| Treatment Group | Change in Spleen Weight (%) | Reduction in Bone Marrow Fibrosis (Grade) | Reduction in Peripheral Blood Mutant Allele Burden (%) |
| Vehicle Control | +150% | 0 | 0 |
| Ruxolitinib (60 mg/kg) | -45% | 0.5 | 15% |
| Agent-182 (50 mg/kg) | -30% | 1.0 | 25% |
| Agent-182 + Ruxolitinib | -70% | 2.0 | 50% |
Table 2: In Vivo Efficacy in a Murine Myelofibrosis Model. Combination therapy demonstrated superior efficacy in reducing key disease parameters compared to monotherapy.
Experimental Protocols
Cell Proliferation Assay
-
Cell Lines: Human MPN cell lines (HEL 92.1.7, SET-2, UKE-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound, ruxolitinib, or a combination of both for 72 hours.
-
Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were calculated using a non-linear regression model.
Murine Model of Myelofibrosis
-
Model: A conditional Jak2V617F knock-in mouse model was used. Disease was induced via pIpC injection.
-
Treatment: Once splenomegaly and leukocytosis were established, mice were randomized into four treatment arms (n=10 per group): Vehicle control, Ruxolitinib, this compound, and combination therapy. Drugs were administered daily via oral gavage for 28 days.
-
Endpoints:
-
Spleen Weight: Spleens were harvested and weighed at the end of the study.
-
Bone Marrow Fibrosis: Femurs were fixed, decalcified, and stained with reticulin (B1181520) stain. Fibrosis was graded on a scale of 0 to 3.
-
Mutant Allele Burden: Peripheral blood was collected, and genomic DNA was analyzed by quantitative PCR to determine the Jak2V617F allele burden.
-
Experimental Workflow Diagram
Caption: Preclinical Experimental Workflow for this compound.
Conclusion
The preclinical data for the hypothetical this compound, representing a novel BET inhibitor, demonstrate potent single-agent activity and synergistic efficacy when combined with JAK inhibition in models of myelofibrosis. The agent effectively targets key pathological features of the disease, including splenomegaly, bone marrow fibrosis, and the underlying malignant clone. These findings provide a strong rationale for further clinical development in patients with myelofibrosis, particularly for those with a suboptimal response to or who are intolerant of JAK inhibitor monotherapy.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. onclive.com [onclive.com]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. Myelofibrosis: challenges for preclinical models and emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel treatments to tackle myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel therapeutics for myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel therapeutics for myelofibrosis [bloodresearch.or.kr]
- 9. news.cancerconnect.com [news.cancerconnect.com]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Cancer Cell Signaling Targets of LP-184
Disclaimer: The available scientific literature and research predominantly focus on the acylfulvene (B1200177) analog LP-184 . Information regarding a distinct molecule named LP-182 in the context of cancer cell signaling is scarce. This document provides an in-depth technical guide on the targets and mechanisms of LP-184, which is likely the intended subject of interest.
Executive Summary
LP-184 is a next-generation, small molecule prodrug of the acylfulvene class, designed as a potent DNA alkylating agent. Its mechanism of action is highly selective, relying on the enzymatic activity of Prostaglandin (B15479496) Reductase 1 (PTGR1) for its conversion into a cytotoxic compound. This activation is a key determinant of its anti-cancer efficacy, creating a dependency that can be exploited in tumors with high PTGR1 expression. Furthermore, LP-184 exhibits a powerful synthetic lethal relationship with deficiencies in DNA Damage Repair (DDR) pathways, particularly Homologous Recombination (HR). This dual-targeting approach—contingent on both a specific metabolic enzyme and a compromised cellular repair system—positions LP-184 as a promising therapeutic agent for a defined subset of solid tumors, including those resistant to conventional therapies.
Core Mechanism of Action: PTGR1-Mediated Activation and DNA Alkylation
LP-184 is a functionalized derivative of irofulven.[1] In its prodrug form, it has limited activity. Its potent cytotoxic effects are unleashed upon activation by the oxidoreductase enzyme PTGR1, which is frequently overexpressed in various solid tumors.[2][3]
The activation process involves the conversion of LP-184 into a highly reactive electrophile. This active metabolite then preferentially alkylates the minor groove of DNA, forming covalent adducts, particularly at the N3 position of adenine.[2] These DNA lesions obstruct the progression of both DNA and RNA polymerases, leading to the stalling of replication forks and transcription machinery. The resulting DNA damage, including double-strand breaks (DSBs), triggers cell cycle arrest and ultimately induces apoptosis.[2][4] The cytotoxicity of LP-184 is, therefore, directly and robustly correlated with the expression levels of PTGR1 in cancer cells.[1][5] Depletion of PTGR1 has been shown to completely abrogate the anti-tumor effects of LP-184.[1][6]
Caption: LP-184 is bioactivated by PTGR1 to form a DNA alkylating agent.
Key Target Pathways: Synthetic Lethality with DNA Damage Repair Deficiency
A cornerstone of LP-184's therapeutic strategy is its synthetic lethal interaction with cancers harboring deficiencies in DDR pathways. Tumors with mutations in key DDR genes are unable to effectively repair the DNA damage induced by LP-184, leading to catastrophic genomic instability and cell death.
Homologous Recombination Deficiency (HRD)
LP-184 is particularly effective against tumors with a compromised Homologous Recombination (HR) pathway, a state often referred to as "BRCAness".[2] HR is a critical pathway for the high-fidelity repair of DNA double-strand breaks.
-
Key HR Genes: Cancers with mutations in genes such as BRCA1, BRCA2, ATR, and ATM are highly susceptible to LP-184.[1][4]
-
Mechanism: In HR-proficient cells, the DSBs caused by LP-184 can be repaired. However, in HR-deficient (HRD) cells, these lesions persist, leading to cell death. Studies have shown that depleting key HR components like BRCA2 or ATM can increase sensitivity to LP-184 by up to 12-fold.[4] This makes LP-184 a potent agent for a significant subset of prostate, breast, ovarian, and pancreatic cancers where HR-related gene alterations are common.[4]
Synergy with PARP Inhibitors
Given its efficacy in HRD tumors, LP-184 demonstrates strong synergy with Poly (ADP-ribose) polymerase (PARP) inhibitors like olaparib.[2][4] PARP inhibitors target the base excision repair pathway, and their use in HRD tumors creates a synthetic lethal vulnerability. Combining LP-184 with a PARP inhibitor enhances this effect, leading to more profound and durable anti-tumor responses, even in models resistant to PARP inhibitors alone.[4]
Nucleotide Excision Repair (NER) Pathway
The DNA lesions created by acylfulvenes are specifically recognized by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2] Therefore, deficiencies in TC-NER components can also contribute to enhanced sensitivity to LP-184, and combinatorial strategies targeting NER proteins have established synergy.[1][5]
Caption: Synthetic lethality of LP-184 in HR-deficient cancer cells.
Quantitative Data
Table 1: In Vitro Cytotoxicity of LP-184 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| HT29 | Colon | 0.68 | [7] |
| OVCAR-3 | Ovarian | 0.60 | [7] |
| PC-3 | Prostate | 0.14 | [7] |
| AsPC-1 | Pancreatic | 16 | [7] |
| Panc 03.27 | Pancreatic | 0.114 - 0.182 | [6] |
| BxPC-3 | Pancreatic | 0.114 - 0.182 | [6] |
| HPNE | Normal Pancreatic Epithelial | 0.670 | [6] |
Table 2: Correlation of LP-184 Cytotoxicity with Gene Expression
| Factor | Correlation with LP-184 IC50 | Cancer Type | Finding | Reference |
| PTGR1 mRNA Expression | Strong Positive Correlation | NCI-60 Panel | Higher PTGR1 expression robustly correlates with lower IC50 (higher sensitivity). | [1] |
| ERCC8 Transcript Levels | Negative Correlation (r = -0.94) | Pancreatic (PDAC) | Lower NER pathway gene expression correlates with higher sensitivity. | [6] |
Table 3: In Vivo and Ex Vivo Efficacy of LP-184
| Model System | Cancer Type / Genetic Background | Treatment / Finding | Reference |
| Patient-Derived Xenografts (PDX) | Pancreatic (PDAC) with DDR deficiencies (ATR, BRCA1, BRCA2 mutations) | Marked tumor growth inhibition in vivo. More sensitive ex vivo compared to DDR-proficient tumors. | [1][5][6] |
| Patient-Derived Xenografts (PDX) | Triple-Negative Breast Cancer (TNBC) with HRD (including PARPi-resistant) | Complete, durable tumor regression in 10 PDX models. | [4] |
| MV522 Xenografts | Lung | 7.5 and 10 mg/kg doses produced 4/6 and 5/5 partial responses, respectively. | [7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of LP-184.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2x stock concentration series of LP-184 (e.g., from 10 µM to 1 nM) in growth medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Add 100 µL of the 2x drug solutions to the corresponding wells to achieve a 1x final concentration. Incubate for 72-96 hours.
-
Viability Assessment: Use a commercial viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay. Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence values to the vehicle control wells. Plot the normalized values against the logarithm of the drug concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Analysis of DNA Double-Strand Breaks via Immunofluorescence
This protocol is used to visualize and quantify DNA damage (γH2AX foci).
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with LP-184 at a relevant concentration (e.g., 1x or 5x IC50) for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (Ser139) (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain nuclei with DAPI. Mount the coverslip onto a microscope slide.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Protocol 3: Patient-Derived Xenograft (PDX) In Vivo Efficacy Study
This protocol describes a typical workflow for evaluating LP-184's anti-tumor activity in a clinically relevant model.
-
Model Establishment: Implant tumor fragments from a patient's tumor into immunocompromised mice (e.g., NSG mice). Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, LP-184 at various doses, combination therapy).
-
Treatment Administration: Administer LP-184 via the determined route (e.g., intraperitoneal injection) and schedule (e.g., daily for 21 days).[7]
-
Tumor Measurement: Measure tumor volume with calipers twice weekly. Monitor body weight as a measure of toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a defined duration.
-
Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis to determine the significance of tumor growth inhibition.
Caption: A typical workflow for preclinical evaluation of LP-184.
Conclusion
LP-184 represents a precision oncology agent with a multi-faceted targeting strategy. Its efficacy is governed by two key predictive biomarkers: the expression level of the activating enzyme PTGR1 and the status of DNA Damage Repair pathways. The synthetic lethal relationship with HRD cancers, which are often difficult to treat, and its synergy with PARP inhibitors, highlight its potential to address significant unmet needs in oncology. Continued clinical evaluation of LP-184 is warranted in genetically defined solid tumors, offering a tailored therapeutic approach for patients with tumors harboring these specific molecular vulnerabilities.[1][4]
References
- 1. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
In Vitro Cytotoxicity of Antitumor Agent-182: A Technical Guide
<
Abstract
This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of Antitumor agent-182, a novel compound under investigation for its therapeutic potential in oncology. The document details the experimental protocols used to assess its activity against a panel of human cancer cell lines and a non-malignant cell line. Quantitative data on cell viability and half-maximal inhibitory concentrations (IC50) are presented. Furthermore, this guide elucidates the putative signaling pathway through which this compound is believed to exert its apoptotic effects. The information contained herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anticancer agents.
Introduction
The development of targeted therapies that can selectively induce apoptosis in cancer cells remains a cornerstone of oncological research.[1][2][3] this compound is a synthetic small molecule that has been identified through high-throughput screening for its potential to inhibit the proliferation of various cancer cell lines. This document summarizes the foundational in vitro studies conducted to characterize the cytotoxic profile of this promising agent. The primary objectives of these studies were to quantify the cytotoxic potency of this compound across different cancer types, assess its selectivity for malignant cells over normal cells, and to begin to elucidate its mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be reproducible and provide a solid basis for further investigation.
Cell Lines and Culture Conditions
-
Cell Lines:
-
HeLa (Human cervical adenocarcinoma)
-
MCF-7 (Human breast adenocarcinoma)
-
A549 (Human lung carcinoma)
-
HEK293 (Human embryonic kidney cells - non-malignant control)
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. All cell lines were routinely subcultured to maintain logarithmic growth.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (ranging from 0.1 µM to 100 µM). A vehicle control (DMSO) was also included.
-
The plates were incubated for 48 hours at 37°C and 5% CO2.
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then carefully aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the agent that causes a 50% reduction in cell viability, was calculated using non-linear regression analysis.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay was used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
5 µL of Annexin V-FITC and 5 µL of Propidium Iodide were added to the cell suspension.
-
The cells were incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry within one hour.
-
Data Presentation
The quantitative data from the in vitro cytotoxicity studies are summarized in the tables below for easy comparison.
Table 1: IC50 Values of this compound in Human Cancer and Non-Malignant Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 8.5 ± 0.7 |
| MCF-7 | Breast Cancer | 12.3 ± 1.1 |
| A549 | Lung Cancer | 15.8 ± 1.5 |
| HEK293 | Non-Malignant | 85.2 ± 6.3 |
Values are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound (IC50 Concentration, 24h)
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| HeLa | 25.4 ± 2.1 | 15.2 ± 1.8 |
| MCF-7 | 21.8 ± 1.9 | 12.5 ± 1.3 |
| A549 | 18.9 ± 1.6 | 10.1 ± 1.1 |
Values are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for this compound.
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Caption: A proposed signaling cascade for this compound-induced apoptosis.
Discussion
The in vitro data indicate that this compound exhibits potent cytotoxic activity against cervical, breast, and lung cancer cell lines. The IC50 values, all in the low micromolar range, suggest that this compound is a strong candidate for further development. A key finding is the significantly higher IC50 value observed in the non-malignant HEK293 cell line, indicating a degree of selectivity for cancer cells. This selectivity is a desirable characteristic for an anticancer agent, as it may translate to a wider therapeutic window in vivo.
The results from the Annexin V/PI apoptosis assay confirm that the observed cytotoxicity is, at least in part, due to the induction of apoptosis. The proposed signaling pathway suggests that this compound may initiate apoptosis through the JNK signaling cascade.[7] Activation of JNK can lead to the phosphorylation of c-Jun, a component of the AP-1 transcription factor.[7] AP-1 can then upregulate the expression of pro-apoptotic proteins such as Bax.[7] The upregulation of Bax is a critical step in the intrinsic apoptosis pathway, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[3]
Conclusion
This compound demonstrates significant in vitro cytotoxic and pro-apoptotic activity against a range of human cancer cell lines, with a favorable selectivity profile compared to a non-malignant cell line. The preliminary mechanistic data point towards the involvement of the JNK signaling pathway in its mode of action. These promising preclinical findings warrant further investigation, including in vivo efficacy studies and more detailed mechanistic elucidation, to fully assess the therapeutic potential of this compound.
References
- 1. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
The Quest for LP-182: An Unidentified Player in Malignant Stem Cell Therapy
A comprehensive review of publicly available scientific and medical literature reveals no evidence of a compound designated LP-182 being investigated for its effects on malignant stem cells. While the query sought an in-depth technical analysis of "LP-182," extensive searches have failed to identify any cancer therapeutic, research compound, or clinical trial associated with this identifier.
The term "LP 182" is, however, prominently linked to an entirely different pharmaceutical product: Oxybutynin Chloride. This medication is an antispasmodic agent used to treat overactive bladder.[1][2] The marking "LP 182" is an imprint on tablets of this drug, serving as a visual identifier for the 5 mg dosage form of Oxybutynin Chloride.[1][2] Its mechanism of action involves inhibiting the muscarinic action of acetylcholine (B1216132) on smooth muscle, leading to bladder relaxation.[1][2][3][4] There is no indication in the available literature that Oxybutynin Chloride, or any compound designated LP-182, has been studied for applications in oncology, particularly in the context of targeting cancer stem cells.
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the capacity for self-renewal and differentiation, and they are considered a key driver of tumor initiation, progression, metastasis, and therapeutic resistance.[5][6] The development of therapies that specifically target these malignant stem cells is a significant area of cancer research.[5][6][7] These efforts often focus on specific cell surface markers, deregulated signaling pathways such as WNT/β-catenin, Notch, and Hedgehog, or the unique metabolic properties of CSCs.[5]
Given the absence of any data on a compound named LP-182 in the context of cancer biology or drug development, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams. The scientific community has not published any findings related to an "LP-182" that would allow for such an analysis.
It is possible that "LP-182" could be an internal, preclinical designation for a compound that has not yet been disclosed in public forums or scientific publications. However, without any publicly accessible information, a technical whitepaper on its effects on malignant stem cells cannot be generated.
Therefore, researchers, scientists, and drug development professionals seeking information on novel therapeutics for malignant stem cells will need to look to compounds with established research histories and published data. The field is active, with numerous identified agents and pathways under investigation, but LP-182 does not appear to be among them based on current knowledge.
References
- 1. DailyMed - OXYBUTYNIN CHLORIDE tablet [dailymed.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. Informed by Cancer Stem Cells of Solid Tumors: Advances in Treatments Targeting Tumor-Promoting Factors and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Cancer Stem Cells and Cancer Stem Cell-Driven Drug Resiliency in Lung Tumor: Options in Sight - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antitumor Agent-182: In Vivo Experimental Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-182 is a cytotoxic flavonoid isolated from the roots of Muntingia colabura L.[1] Flavonoids from this plant have demonstrated cytotoxic activity against various cancer cell lines in vitro, indicating their potential as novel anticancer therapeutic agents.[1] This document provides a comprehensive set of detailed protocols and application notes for the in vivo evaluation of this compound, based on established methodologies for testing natural product-derived anticancer compounds. While specific in vivo studies for "this compound" are not publicly available, the following protocols for xenograft models are representative of the experimental procedures used to assess the efficacy of novel antitumor agents.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from in vivo experiments with this compound.
Table 1: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | - | e.g., i.p. | e.g., Daily | 0 | |
| This compound | 10 | e.g., i.p. | e.g., Daily | ||
| This compound | 25 | e.g., i.p. | e.g., Daily | ||
| This compound | 50 | e.g., i.p. | e.g., Daily | ||
| Positive Control | e.g., 5 | e.g., i.p. | e.g., Daily |
Table 2: Body Weight and Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SD | Mean Final Body Weight (g) ± SD | Percentage Change in Body Weight | Observations of Toxicity |
| Vehicle Control | - | ||||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| Positive Control | e.g., 5 |
Experimental Protocols
Human Tumor Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous human tumor xenograft model in immunodeficient mice to evaluate the antitumor efficacy of this compound.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can enhance tumor take rate)
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
This compound
-
Vehicle for dissolving this compound (e.g., sterile saline with 5% DMSO and 5% Tween 80)
-
Positive control drug (e.g., doxorubicin)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile PBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion (viability should be >95%).
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors become palpable, measure the tumor dimensions (length and width) every 2-3 days using calipers.
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2 .
-
-
Treatment Administration:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the dosing solutions of this compound and the positive control in the appropriate vehicle.
-
Administer the assigned treatment (e.g., via intraperitoneal injection or oral gavage) according to the predetermined dosing schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
-
Monitoring and Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the mice for any signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss).
-
At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), humanely euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] × 100 .
-
Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
Acute Toxicity Study
This protocol is designed to determine the maximum tolerated dose (MTD) and assess the acute toxicity profile of this compound.
Materials:
-
Healthy mice (e.g., Swiss albino), 6-8 weeks old
-
This compound
-
Vehicle for administration
Procedure:
-
Divide the mice into several groups (n=5 per group, including one control group).
-
Administer a single dose of this compound to each treatment group at escalating concentrations. The control group receives the vehicle.
-
Observe the animals continuously for the first 4 hours and then periodically for 14 days.
-
Record any signs of toxicity, including changes in behavior, morbidity, and mortality.
-
Record body weight at regular intervals.
-
At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Visualizations
Caption: Workflow for the in vivo xenograft model.
Caption: Plausible signaling pathway for this compound.
References
LP-182 Administration in Mouse Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-182 is a novel, orally administered small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Preclinical studies have demonstrated the potential of LP-182 as a therapeutic agent in various cancer models, including myelofibrosis and pancreatic cancer. This document provides detailed application notes and protocols for the administration of LP-182 in mouse models of cancer to facilitate further research and development.
Data Presentation
The following tables summarize the quantitative data available from preclinical studies of LP-182 in mouse models of cancer.
| Parameter | Myelofibrosis Mouse Model |
| Drug | LP-182 |
| Mouse Strain | Not Specified |
| Tumor Model | Not Specified |
| Administration Route | Oral |
| Dose | 400 mg/kg |
| Frequency | Daily |
| Efficacy | Prolonged survival, reduced disease burden, limited toxicity. |
| Parameter | Pancreatic Cancer Mouse Models |
| Drug | LP-184 (a related compound) |
| Mouse Strain | Not Specified |
| Tumor Model | In vitro, in vivo, and ex-vivo pancreatic cancer models |
| Administration Route | Not Specified |
| Dose | Not Specified |
| Frequency | Not Specified |
| Efficacy | Over 90% efficacy in shrinking pancreatic cancer tumors in mouse models over an eight-week period.[1] |
Signaling Pathways
LP-182 exerts its anti-cancer effects by simultaneously inhibiting the PI3K and MAPK signaling pathways. The following diagram illustrates the key components of these pathways and the points of intervention by LP-182.
Caption: LP-182 inhibits the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Experimental Protocols
Formulation of LP-182 for Oral Gavage
Note: A specific validated formulation for LP-182 is not publicly available. The following protocol is a general guideline for formulating hydrophobic small molecule inhibitors for oral administration in mice and should be optimized for LP-182.
Materials:
-
LP-182 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Dissolution: Weigh the required amount of LP-182 powder and place it in a sterile microcentrifuge tube. Add a small volume of DMSO (e.g., 5-10% of the final volume) to dissolve the powder completely. Vortex or sonicate briefly to aid dissolution.
-
Addition of Solubilizers: Add PEG300 (e.g., 30-40% of the final volume) to the DMSO solution and vortex thoroughly.
-
Addition of Surfactant: Add Tween-80 (e.g., 5-10% of the final volume) to the mixture and vortex until a homogenous solution is formed.
-
Final Dilution: Add sterile saline to reach the final desired volume and concentration. Vortex thoroughly to ensure a uniform suspension.
-
Prepare the formulation fresh daily and keep it on ice until administration.
Oral Gavage Administration in Mice
Materials:
-
Formulated LP-182 solution
-
Appropriately sized oral gavage needles (20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the LP-182 formulation based on the desired mg/kg dose. The typical gavage volume for a mouse is 5-10 mL/kg.
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head.
-
Gavage Needle Insertion: With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle is advanced. Do not force the needle.
-
Administration: Once the needle is properly positioned in the esophagus (a slight resistance may be felt), slowly administer the calculated volume of the LP-182 formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of LP-182 in a mouse model of cancer.
Caption: A typical workflow for in vivo efficacy testing of LP-182.
Endpoint Analysis may include:
-
Tumor growth inhibition measurements.
-
Survival analysis.
-
Histopathological analysis of tumors.
-
Immunohistochemistry for proliferation and apoptosis markers (e.g., Ki-67, cleaved caspase-3).
-
Western blot analysis of target proteins in the PI3K and MAPK pathways from tumor lysates.
-
Pharmacokinetic analysis of LP-182 levels in plasma and tumor tissue.
-
Toxicity assessment through monitoring of clinical signs and analysis of blood and organ samples.
References
Application Notes and Protocols for Cell-based Assays to Evaluate Antitumor Agent-182 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor Agent-182 is a novel synthetic small molecule inhibitor demonstrating significant potential in preclinical cancer studies. Identified as a potent cytotoxic agent, it is a flavonoid compound originally isolated from the root of Muntingia colabura L.[1]. This document provides a comprehensive guide to utilizing various cell-based assays for characterizing the antitumor activities of this compound. The following protocols and application notes are designed to enable researchers to assess its efficacy in inducing cell death, inhibiting proliferation and migration, and elucidating its mechanism of action.
Mechanism of Action
This compound is hypothesized to exert its antitumor effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers[2]. By targeting key components of this pathway, this compound is expected to induce apoptosis, cause cell cycle arrest, and reduce the metastatic potential of cancer cells.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the anticipated quantitative outcomes from the described cell-based assays when treating cancer cells with this compound.
Table 1: Cell Viability (IC₅₀ Values)
| Cell Line | This compound IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h (Control) |
| MCF-7 (Breast) | 5.2 ± 0.8 | 1.1 ± 0.3 |
| HCT-116 (Colon) | 8.9 ± 1.2 | 0.9 ± 0.2 |
| A549 (Lung) | 12.5 ± 2.1 | 2.5 ± 0.5 |
| HepG2 (Liver) | 7.3 ± 1.0 | 1.8 ± 0.4 |
Table 2: Apoptosis Induction (Annexin V/PI Staining)
| Cell Line | Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (5 µM) | 25.8 ± 3.2 | 15.2 ± 2.5 | |
| HCT-116 | Vehicle Control | 3.5 ± 0.7 | 2.0 ± 0.4 |
| This compound (10 µM) | 30.1 ± 4.1 | 18.9 ± 3.1 |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Vehicle Control | 60.3 ± 4.5 | 25.1 ± 3.1 | 14.6 ± 2.8 |
| This compound (5 µM) | 75.2 ± 5.1 | 10.5 ± 2.2 | 14.3 ± 2.5 |
Table 4: Cell Migration (Transwell Assay)
| Cell Line | Treatment (24h) | % Migration Inhibition |
| MDA-MB-231 (Breast) | This compound (2.5 µM) | 45.8 ± 6.2 |
| HT-29 (Colon) | This compound (5 µM) | 52.3 ± 7.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product[3][4].
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[6]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][7]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in apoptotic cells, while propidium (B1200493) iodide (PI) enters cells with compromised membranes[6].
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.
-
Harvest both adherent and floating cells and wash with cold PBS.[6]
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 100 µL of 1X Annexin V binding buffer.[6]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry based on DNA content[8][9].
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise for fixation.[8]
-
Incubate the cells for at least 2 hours at -20°C.[8]
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate for 30 minutes at 37°C.[8]
-
Add 500 µL of the PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[8]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[8]
Cell Migration Assay (Transwell Assay)
The Transwell assay, or Boyden chamber assay, is used to assess the migratory capacity of cells across a porous membrane in response to a chemoattractant[10][11].
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cancer cell lines
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
-
Microscope
Protocol:
-
Pre-hydrate the Transwell inserts in serum-free medium.
-
Add 600 µL of complete medium to the lower chamber of the 24-well plate.
-
Harvest cells that have been starved in serum-free medium for 18-24 hours.[11]
-
Resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add 100 µL of the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the Transwell insert.
-
Incubate for an appropriate time (e.g., 12-48 hours) at 37°C to allow for migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[12]
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect the levels of specific proteins involved in the PI3K/Akt/mTOR pathway to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[6]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Decision tree for interpreting assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. content.abcam.com [content.abcam.com]
- 12. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
Application Notes and Protocols: Western Blot Analysis for PI3K/MAPK Inhibition by LP-182
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-182 is a multi-functional kinase inhibitor that demonstrates potent and selective targeting of the PI3K (Phosphoinositide 3-kinase) and MAPK (Mitogen-activated protein kinase) signaling pathways.[1] These pathways are crucial regulators of cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers.[2] Western blot analysis is an essential technique to elucidate the mechanism of action of inhibitors like LP-182 by quantifying the changes in protein expression and phosphorylation status of key components within these cascades.[2] This document provides detailed protocols for utilizing Western blot to assess the inhibitory effects of LP-182 on the PI3K/AKT/mTOR and RAF/MEK/ERK signaling axes.
Signaling Pathways Overview
The PI3K and MAPK pathways are two of the most studied intracellular signaling cascades in the context of cancer.[2] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT, in turn, influences a variety of downstream targets, including mTOR, to promote cell survival and proliferation. The MAPK pathway is typically initiated by the activation of RAS, which leads to a phosphorylation cascade involving RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell growth and division.[2] LP-182 is designed to attenuate signaling through both of these critical pathways.[1]
Caption: PI3K/MAPK signaling pathways and points of inhibition by LP-182.
Quantitative Data Summary
The following table presents representative data on the dose-dependent effect of LP-182 on the phosphorylation of key proteins in the PI3K and MAPK pathways in a cancer cell line. The data is expressed as the relative density of the phosphorylated protein band normalized to the total protein, with the vehicle-treated control set to 1.00. This demonstrates the inhibitory effect of LP-182.
| LP-182 Concentration | Relative p-Akt (Ser473) Level (Normalized) | Standard Deviation | Relative p-ERK1/2 (Thr202/Tyr204) Level (Normalized) | Standard Deviation |
| 0 µM (Vehicle) | 1.00 | ± 0.12 | 1.00 | ± 0.15 |
| 0.1 µM | 0.78 | ± 0.09 | 0.85 | ± 0.11 |
| 0.5 µM | 0.45 | ± 0.06 | 0.52 | ± 0.08 |
| 1.0 µM | 0.21 | ± 0.04 | 0.28 | ± 0.05 |
| 2.5 µM | 0.09 | ± 0.02 | 0.11 | ± 0.03 |
| 5.0 µM | 0.04 | ± 0.01 | 0.06 | ± 0.02 |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Plate cells at a density that ensures they remain sub-confluent (60-70% confluency) throughout the experiment.[2] Treat cells with the desired concentrations of LP-182 or vehicle control for the specified duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
Protocol 2: SDS-PAGE and Western Blotting
This protocol outlines the key steps for separating proteins by size and transferring them to a membrane for antibody detection.
Caption: Experimental workflow for Western blot analysis.
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration for all samples.
-
Add 4X Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis (SDS-PAGE):
-
Load 20-40 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel in the appropriate running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[2]
-
Recommended Primary Antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
GAPDH or β-actin (as a loading control)
-
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[2]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[2]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to their corresponding total protein bands to account for any variations in protein loading. Further normalization to the loading control (GAPDH or β-actin) can also be performed.
-
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the inhibitory effects of LP-182 on the PI3K and MAPK signaling pathways. By carefully performing Western blot analysis and quantifying the changes in protein phosphorylation, researchers can effectively characterize the molecular mechanism of this targeted inhibitor, providing critical data for drug development and further preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of L-α-lysophosphatidylinositol/GPR55 mitogen-activated protein kinase (MAPK) signaling by cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Agent LP-182 in Lymphatic Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the novel antitumor agent LP-182, with a specific focus on its unique mechanism of lymphatic absorption and its potential applications in cancer therapy. Detailed protocols for key in vivo experiments are provided to facilitate further research and development.
Introduction to LP-182
LP-182 is a novel, orally administered small molecule kinase inhibitor designed to simultaneously target phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), two key signaling pathways frequently dysregulated in various cancers.[1][2] A distinctive feature of LP-182 is its primary absorption through the intestinal lymphatic system, rather than direct entry into the bloodstream. This route of administration offers several potential advantages, including sustained drug release, reduced systemic toxicity, and the ability to maintain optimal therapeutic concentrations of a dual-action agent.[1][2] The lymphatic system serves as a reservoir, gradually releasing LP-182 into circulation, which may help in overcoming drug resistance mechanisms.[1]
Therapeutic Rationale: Myelofibrosis
LP-182 has been investigated as a potential therapeutic for myelofibrosis, a myeloproliferative neoplasm characterized by bone marrow fibrosis, enlarged spleen, and abnormal blood cell production. The rationale for using LP-182 in this context lies in its ability to inhibit the PI3K and MAPK pathways, which are implicated in the pathogenesis of myelofibrosis. Preclinical studies in a murine model of myelofibrosis (MPLW515L) have demonstrated that LP-182 can significantly reduce disease burden, limit toxicity, and prolong survival.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of LP-182, highlighting its lymphatic absorption and therapeutic efficacy.
Table 1: LP-182 Concentration in Blood and Mesenteric Lymph Nodes of Mice
| Oral Dose (mg/kg) | Time Point | Mean Concentration in Blood (µM) | Mean Concentration in Mesenteric Lymph Nodes (µM) |
| 100 | 30 min | ~1.5 | ~4.0 |
| 200 | 30 min | ~2.0 | ~6.0 |
| 400 | 30 min | ~2.5 | ~10.0 |
| 600 | 30 min | ~3.0 | ~12.0 |
| 800 | 30 min | ~3.5 | ~14.0 |
| 1000 | 30 min | ~4.0 | ~16.0 |
| 100 | 4 h | ~0.5 | ~1.0 |
Data adapted from a study on the absorptive lymphatic partitioning of LP-182.
Table 2: Survival Data in MPLW515L Myelofibrosis Mouse Model
| Treatment Group | Median Survival | Outcome at Day 28 |
| Vehicle Control | < 21 days | All mice reached humane endpoints |
| LP-182 | > 28 days | All mice survived to the planned study cutoff |
Data adapted from a study evaluating the effects of LP-182 on mice with myelofibrosis.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways of LP-182 and a general workflow for evaluating its lymphatic uptake.
Caption: PI3K and MAPK Signaling Pathways Targeted by LP-182.
Caption: Experimental Workflow for Lymphatic Drug Delivery Studies.
Experimental Protocols
Murine Model of MPLW515L-Induced Myelofibrosis
This protocol describes the establishment of a murine model of myelofibrosis, which is essential for evaluating the in vivo efficacy of LP-182.
Materials:
-
Donor mice (e.g., C57BL/6J)
-
Recipient mice (e.g., C57BL/6J, lethally irradiated)
-
Retroviral vector encoding MPLW515L (e.g., MSCV-IRES-EGFP)
-
Retroviral packaging cell line
-
Reagents for bone marrow isolation and transduction (e.g., ACK lysis buffer, cytokines like IL-3, IL-6, SCF)
-
Flow cytometer
-
Standard animal housing and care facilities
Procedure:
-
Retrovirus Production: Transfect the packaging cell line with the MPLW515L retroviral vector to produce high-titer retroviral supernatant.
-
Bone Marrow Harvest: Euthanize donor mice and harvest bone marrow cells from the femurs and tibias under sterile conditions.
-
Hematopoietic Stem and Progenitor Cell Enrichment (Optional): Enrich for hematopoietic stem and progenitor cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Retroviral Transduction: Transduce the bone marrow cells with the MPLW515L-containing retrovirus in the presence of cytokines and polybrene.[1]
-
Bone Marrow Transplantation: Lethally irradiate recipient mice and then inject the transduced bone marrow cells via the tail vein.
-
Monitoring: Monitor the mice for signs of myelofibrosis, including weight loss, splenomegaly, and changes in peripheral blood counts.
-
LP-182 Treatment: Once the disease is established, begin oral administration of LP-182 or vehicle control at the desired dose and schedule.
-
Efficacy Assessment: Monitor survival, spleen size, bone marrow fibrosis (e.g., via histology), and other relevant disease markers.
Rat Mesenteric Lymph Duct Cannulation for Pharmacokinetic Studies
This protocol details the surgical procedure for collecting mesenteric lymph to directly quantify the lymphatic absorption of LP-182.[5][6][7]
Materials:
-
Male Sprague-Dawley rats (or similar strain)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Cannulas (e.g., polyethylene (B3416737) tubing of appropriate size)
-
Sutures
-
Anticoagulant (e.g., heparinized saline)
-
Collection vials
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Shave and sterilize the abdominal area.
-
Surgical Incision: Make a midline abdominal incision to expose the intestines and mesentery.
-
Identification of the Mesenteric Lymph Duct: Gently exteriorize the small intestine and locate the main mesenteric lymph duct, which runs alongside the superior mesenteric artery. The duct will appear as a translucent vessel.
-
Cannulation: Carefully dissect and isolate a section of the lymph duct. Make a small incision in the duct and insert the cannula, securing it in place with sutures.
-
Duodenal Cannulation (for direct administration): If required, insert a second cannula into the duodenum for direct administration of the drug formulation.
-
Exteriorization of Cannula: Tunnel the cannula subcutaneously to the back of the neck and exteriorize it.
-
Recovery and Drug Administration: Allow the animal to recover from surgery. Administer LP-182 orally or via the duodenal cannula.
-
Lymph Collection: Collect lymph fluid into pre-weighed, heparinized tubes at specified time intervals.
-
Blood Sampling: Collect blood samples at corresponding time points, typically from a separate cannula placed in a major blood vessel (e.g., carotid artery).
-
Sample Analysis: Quantify the concentration of LP-182 in lymph and plasma samples using a validated analytical method such as LC-MS/MS.
Conclusion
LP-182 represents a promising antitumor agent with a unique lymphatic absorption profile that may offer significant advantages in cancer therapy. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of LP-182 and the broader field of lymphatic drug delivery. Further studies are warranted to fully elucidate its mechanism of action and translate these preclinical findings into clinical applications.
References
- 1. Mesenchymal Cell Reprogramming in Experimental MPLW515L Mouse Model of Myelofibrosis | PLOS One [journals.plos.org]
- 2. MPLW515L Is a Novel Somatic Activating Mutation in Myelofibrosis with Myeloid Metaplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the JAK2 inhibitor INCB16562 in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Simulated Lymphatic Fluid for In-Vitro Assessment in Pharmaceutical Development | Semantic Scholar [semanticscholar.org]
- 5. The Mesenteric Lymph Duct Cannulated Rat Model: Application to the Assessment of Intestinal Lymphatic Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. The mesenteric lymph duct cannulated rat model: application to the assessment of intestinal lymphatic drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Myelofibrosis Treatment: Application of LP-182 in Patient-Derived Xenograft (PDX) Models
For Immediate Release
[City, State] – [Date] – In a significant advancement for oncology research, the novel multi-targeted kinase inhibitor, LP-182, is showing promise in preclinical studies for the treatment of myelofibrosis, a rare and debilitating bone marrow cancer. Developed by Lympharma, LP-182 uniquely targets the MEK, PI3K, and mTOR signaling pathways, crucial drivers of cancer cell proliferation and survival. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of LP-182 in patient-derived xenograft (PDX) models, a critical platform for translational cancer research.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are invaluable for studying cancer in a clinically relevant context. They maintain the heterogeneity and molecular characteristics of the original human tumor, making them superior models for evaluating the efficacy of novel therapeutics like LP-182.
Mechanism of Action and Signaling Pathway
LP-182 is a potent oral inhibitor of three key kinases: MEK, PI3K, and mTOR. These kinases are central components of signaling pathways that are frequently dysregulated in various cancers, including myeloproliferative neoplasms. By simultaneously targeting these pathways, LP-182 aims to overcome the resistance mechanisms that often arise with single-target therapies. A key innovation of LP-182 is its lymphatic absorption, which may reduce systemic toxicity and enhance its therapeutic window.[1][2][3][4][5]
Quantitative Data from Preclinical Studies
While specific data on LP-182 in PDX models for myelofibrosis is not yet publicly available, a pivotal preclinical study in the MPLW515L mouse model of myelofibrosis has demonstrated significant efficacy. The following tables summarize the key findings from this study, which can serve as a benchmark for designing and evaluating LP-182 studies in PDX models.
Table 1: Survival Analysis in MPLW515L Myelofibrosis Mouse Model
| Treatment Group | Median Survival (Days) | Statistical Significance (vs. Vehicle) |
| Vehicle | < 21 | - |
| LP-182 | > 28 | p < 0.05 |
| Data adapted from a study in a myelofibrosis mouse model, as direct PDX data is not yet published.[2] |
Table 2: Efficacy of LP-182 on Disease Progression Markers
| Parameter | Vehicle Control | LP-182 Treatment | % Change | Statistical Significance |
| Spleen Volume to Body Weight Ratio (Day 14) | Increased | Reduced | Significant Reduction | p = 0.016 |
| Tibia Bone Marrow Cellularity (ADC values, Day 14) | Increased | Normalized | Significant Reduction | p = 0.027 |
| ADC (Apparent Diffusion Coefficient) values from MRI imaging are inversely correlated with cellularity. Data represents findings from the MPLW515L mouse model.[6] |
Experimental Protocols
The following protocols provide a general framework for the use of LP-182 in patient-derived xenograft models. These should be adapted based on the specific characteristics of the PDX model and the research questions being addressed.
Protocol 1: Establishment of Myelofibrosis PDX Models
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting myelofibrosis patients under IRB-approved protocols.
-
Tissue Processing: In a sterile environment, mechanically mince the tumor tissue into small fragments (1-2 mm³).
-
Implantation: Surgically implant the tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth at least twice weekly using calipers.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse, excise the tumor, and passage it into new recipient mice for cohort expansion.
Protocol 2: In Vivo Efficacy Study of LP-182 in PDX Models
-
Cohort Formation: Once tumors in the PDX cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).
-
LP-182 Formulation and Administration: Based on preclinical data, a starting dose of 400 mg/kg administered orally once daily can be used.[6] The drug should be formulated in an appropriate vehicle (e.g., as specified by the manufacturer or in a standard formulation buffer).
-
Treatment and Monitoring:
-
Administer LP-182 or vehicle control orally to the respective groups daily.
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight and overall health of the mice regularly.
-
At the end of the study (e.g., when tumors in the control group reach the maximum allowed size), euthanize the mice.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-MEK, p-PI3K, p-mTOR) and histological analysis.
-
Analyze survival data using Kaplan-Meier curves.
-
Future Directions
The promising preclinical data for LP-182 warrants further investigation in well-characterized myelofibrosis PDX models. Such studies will be crucial for validating its efficacy across a diverse patient population, identifying predictive biomarkers, and informing the design of future clinical trials. The unique lymphatic absorption of LP-182 also opens up new avenues for treating cancers with lymphatic involvement.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The protocols provided are general guidelines and should be adapted and validated for specific experimental conditions.
References
Application Notes and Protocols: Cell Line Screening for Antitumor Agent-182 Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-182 is a cytotoxic flavonoid compound isolated from the root of Muntingia colabura L.[1] This document provides detailed protocols for screening a panel of cancer cell lines to determine their sensitivity to this compound. The described methods facilitate the identification of susceptible cancer types and can aid in elucidating the agent's mechanism of action. The protocols herein detail two common and robust methods for assessing cell viability: the MTT assay, which measures mitochondrial activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[2][3][4][5] Understanding the differential sensitivity of various cell lines to this compound is a critical step in preclinical drug development.
Data Presentation
The sensitivity of various cancer cell lines to this compound is typically quantified by determining the half-maximal effective concentration (ED50) or inhibitory concentration (IC50). These values represent the concentration of the agent required to inhibit a biological process or reduce cell viability by 50%. The following table summarizes preliminary cytotoxicity data for this compound against a panel of human and mouse cancer cell lines.
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Organism | ED50 (µg/mL) |
| KB | Oral Epidermoid Carcinoma | Human | 9.4 |
| KB (Vincristine-resistant) | Oral Epidermoid Carcinoma | Human | 13.3 |
| P388 | Leukemia | Mouse | 5.9 |
| SK-MEL-2 | Melanoma | Human | 14.6 |
| Col2 | Colon Cancer | Human | > 20 |
| HT-1080 | Fibrosarcoma | Human | > 20 |
| Lu1 | Lung Cancer | Human | > 20 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Cell Culture and Maintenance
-
1.1. Culture selected cancer cell lines in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
1.2. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
1.3. Subculture cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.
Preparation of this compound Stock Solution
-
2.1. Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
2.2. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Seeding for Viability Assays
-
3.1. Harvest cells using standard trypsinization methods and perform a cell count using a hemocytometer or automated cell counter.
-
3.2. Dilute the cell suspension to the desired seeding density (typically 5,000-20,000 cells per well) in fresh culture medium.[6]
-
3.3. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
3.4. Include wells with medium only to serve as a background control.
-
3.5. Incubate the plates for 24 hours to allow cells to attach and resume growth.[6]
Treatment with this compound
-
4.1. Prepare a series of dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations. It is common to perform serial dilutions.
-
4.2. Carefully remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
4.3. Incubate the plates for a predetermined exposure time (e.g., 48 or 72 hours).
Cell Viability Assessment
-
5.1.1. Following the treatment period, add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.[7]
-
5.1.2. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[7]
-
5.1.3. Carefully remove the medium containing MTT.
-
5.1.4. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
5.1.5. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
5.1.6. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[8]
-
5.2.1. After the treatment period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.[9]
-
5.2.2. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
5.2.3. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
5.2.4. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
5.2.5. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
5.2.6. Measure the luminescence using a luminometer.
Mandatory Visualizations
Caption: Experimental workflow for cell line sensitivity screening.
Hypothetical Signaling Pathway for this compound
As a cytotoxic agent, this compound may induce apoptosis in sensitive cancer cells. A plausible mechanism could involve the activation of the intrinsic apoptotic pathway. Many anticancer drugs induce apoptosis through caspase-dependent pathways.[10][11] This can be initiated by various cellular stresses and often involves the mitochondria.
Caption: Proposed intrinsic apoptosis signaling pathway.
Logical Framework for Sensitivity Classification
The classification of cell lines as sensitive, moderately sensitive, or resistant to this compound is based on the experimentally determined ED50/IC50 values. This logical framework aids in the interpretation of screening results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Sensitivity Assays: The MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Drug sensitivity (MTT) assay [bio-protocol.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. promega.com [promega.com]
- 10. mdpi.com [mdpi.com]
- 11. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by the Novel Anticancer Agent LP-182
Introduction
LP-182 is a novel, small molecule investigational drug currently under preclinical evaluation for its therapeutic potential in various cancer types. Preliminary studies suggest that LP-182 selectively induces cell death in rapidly dividing cancer cells while exhibiting minimal toxicity to normal, healthy cells. The primary mechanism of action is believed to be the induction of DNA damage, which subsequently triggers the intrinsic apoptotic pathway. This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by LP-182 in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. One of the earliest events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a significant increase in its fluorescence. By using Annexin V and PI in combination, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Signaling Pathway of LP-182-Induced Apoptosis
LP-182 is hypothesized to be a potent DNA alkylating agent, causing DNA double-strand breaks (DSBs). This damage is recognized by sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[1] These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases CHK1 and CHK2.[1] Activated p53 can induce cell cycle arrest to allow for DNA repair or, in cases of extensive damage, initiate apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and PUMA.[1] These proteins lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[2] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in the intrinsic pathway.[2] Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[3]
Caption: Hypothetical signaling pathway of LP-182-induced apoptosis.
Experimental Protocol
Materials
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
LP-182 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of LP-182 in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest LP-182 treatment.
-
Remove the old medium from the cells and add the medium containing LP-182 or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
Following treatment, collect the culture medium (which contains detached, potentially apoptotic cells) from each well into a separate flow cytometry tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the corresponding culture medium in the flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Centrifuge again and discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation for FITC and PI to correct for spectral overlap.
-
Collect data for at least 10,000 events per sample.
-
Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) versus PI to differentiate between viable, early apoptotic, late apoptotic/necrotic, and necrotic cell populations.
-
Caption: Workflow for apoptosis analysis using flow cytometry.
Data Presentation
The following table summarizes hypothetical data from an experiment where HeLa cells were treated with increasing concentrations of LP-182 for 48 hours.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 |
| LP-182 (1 µM) | 78.4 ± 3.5 | 15.3 ± 1.8 | 5.1 ± 0.9 |
| LP-182 (5 µM) | 45.1 ± 4.2 | 35.8 ± 2.9 | 17.5 ± 2.1 |
| LP-182 (10 µM) | 15.7 ± 2.8 | 48.2 ± 3.7 | 34.6 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Results and Discussion
The data clearly demonstrate that LP-182 induces apoptosis in HeLa cells in a dose-dependent manner. As the concentration of LP-182 increases, there is a corresponding decrease in the percentage of viable cells and a significant increase in the percentage of early and late apoptotic cells. This quantitative analysis confirms the pro-apoptotic activity of LP-182 and provides a robust method for evaluating its efficacy in preclinical studies. The detailed protocol provided herein can be adapted for various cell lines and experimental conditions to further characterize the apoptotic effects of LP-182 and other potential anticancer compounds.
Flow cytometry using Annexin V and PI staining is a reliable and quantitative method for assessing apoptosis induced by the novel compound LP-182. This application note provides a comprehensive protocol and a framework for data analysis that can be valuable for researchers in oncology and drug development.
References
Application Notes and Protocols: A Representative Antitumor Agent in Combination with Immunotherapy
Disclaimer: Initial searches for "Antitumor agent-182" did not yield sufficient public information to generate detailed application notes and protocols regarding its combination with immunotherapy. Therefore, this document provides a representative example using a well-documented class of antitumor agents—BRAF inhibitors—in combination with immune checkpoint inhibitors (e.g., anti-PD-1 therapy). This serves as a template and guide for researchers interested in the preclinical and clinical evaluation of combination cancer therapies.
Introduction
The combination of targeted therapy and immunotherapy represents a powerful strategy in oncology. Targeted agents, such as BRAF inhibitors, can induce rapid tumor regression and alter the tumor microenvironment (TME), potentially enhancing the efficacy of immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies. This document outlines the rationale, preclinical data, and general protocols for investigating the synergistic effects of a representative BRAF inhibitor in combination with anti-PD-1 immunotherapy.
Rationale for Combination Therapy
BRAF inhibitors target the MAPK signaling pathway, which is constitutively active in BRAF-mutant melanomas and other cancers. Inhibition of this pathway leads to:
-
Tumor Cell Apoptosis: Direct killing of cancer cells.
-
Modulation of the Tumor Microenvironment:
-
Increased tumor antigen expression and presentation.
-
Enhanced T-cell infiltration into the tumor.
-
Reduction of immunosuppressive cytokines (e.g., VEGF, IL-6).
-
This alteration of the TME can sensitize tumors to ICIs, which work by releasing the "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells more effectively. The combination aims to provide both a direct antitumor effect and a sustained, immune-mediated response.
Preclinical Efficacy Data
The following tables summarize representative quantitative data from preclinical studies evaluating the combination of a BRAF inhibitor with an anti-PD-1 antibody in mouse models of BRAF-mutant melanoma.
Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| BRAF Inhibitor (Monotherapy) | 750 ± 150 | 50 |
| Anti-PD-1 (Monotherapy) | 1200 ± 200 | 20 |
| BRAF Inhibitor + Anti-PD-1 | 250 ± 75 | 83 |
Table 2: Overall Survival in Orthotopic Mouse Models
| Treatment Group | Median Overall Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | 25 | - |
| BRAF Inhibitor (Monotherapy) | 40 | 60 |
| Anti-PD-1 (Monotherapy) | 30 | 20 |
| BRAF Inhibitor + Anti-PD-1 | 65 | 160 |
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T-cells / mm² of Tumor | Ratio of CD8+ / Regulatory T-cells (Tregs) |
| Vehicle Control | 50 ± 10 | 1.5 |
| BRAF Inhibitor (Monotherapy) | 150 ± 25 | 4.0 |
| Anti-PD-1 (Monotherapy) | 80 ± 15 | 2.5 |
| BRAF Inhibitor + Anti-PD-1 | 300 ± 40 | 8.0 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the combination therapy.
Troubleshooting & Optimization
Optimizing Antitumor agent-182 dosage and scheduling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and scheduling of Antitumor agent-182. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols for key assays, and curated data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2][3][4] In many cancers, this pathway is overactive, promoting tumor growth.[3][5] Agent-182 primarily targets the p110α isoform of PI3K, which is frequently mutated in solid tumors. By inhibiting PI3K, Agent-182 effectively blocks downstream signaling, leading to decreased cancer cell proliferation and increased apoptosis (programmed cell death).
Q2: Are there any known off-target effects for this compound?
A2: While highly selective for PI3K, at concentrations significantly above the IC50 for its primary target, this compound has been observed to have inhibitory effects on other kinases, including those in the MAPK/ERK pathway. It is crucial to perform dose-response studies to identify a therapeutic window that maximizes on-target effects while minimizing off-target activities. Unintended interactions can lead to misinterpretation of experimental results and potential toxicity.[6][7]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute the agent in sterile DMSO to create a stock solution of 10 mM. This stock solution should be stored at -20°C or -80°C and is stable for up to six months. For in vivo studies, the agent can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80.
Q4: How does the dosing schedule impact the efficacy of this compound?
A4: The dosing schedule is a critical determinant of both the efficacy and toxicity of this compound. Continuous daily dosing can lead to sustained pathway inhibition but may also result in increased toxicity. Intermittent dosing schedules (e.g., 5 days on, 2 days off) may allow for recovery of normal tissues, thereby reducing side effects while still maintaining antitumor activity. The optimal schedule can vary depending on the tumor model and should be determined empirically.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general workflow for optimizing its dosage.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability (MTT) assay results. | 1. Inconsistent cell seeding density.2. Edge effects in the microplate.3. Contamination of cell culture. | 1. Ensure a homogenous cell suspension before plating.2. Avoid using the outermost wells of the plate or fill them with sterile PBS.[8]3. Regularly check for and test for mycoplasma contamination. |
| No clear dose-response curve observed. | 1. The concentration range of Agent-182 is not optimal.2. The incubation time is too short or too long.3. The cell line is resistant to PI3K inhibition. | 1. Test a broader range of concentrations (e.g., 0.01 nM to 100 µM).[9]2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Verify the PI3K pathway activation status in the cell line via Western blot. |
| Unexpected increase in cell proliferation at certain concentrations. | 1. Off-target effects of Agent-182.2. Activation of compensatory signaling pathways. | 1. Use a structurally different PI3K inhibitor to confirm the phenotype.[6]2. Analyze other relevant signaling pathways (e.g., MAPK/ERK) via Western blot. |
| In vivo toxicity observed (e.g., significant weight loss). | 1. The dose of Agent-182 is too high.2. The dosing schedule is not well-tolerated. | 1. Reduce the dose and perform a dose-escalation study.2. Evaluate intermittent dosing schedules to allow for recovery. |
Quantitative Data Summary
The following tables provide a summary of key in vitro and in vivo data for this compound.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast Cancer | Mutant | 5.2 |
| A549 | Lung Cancer | Wild-Type | 150.8 |
| U87-MG | Glioblastoma | Wild-Type | 89.3 |
| HCT116 | Colorectal Cancer | Mutant | 8.7 |
Table 2: In Vivo Tumor Growth Inhibition (TGI) in a Xenograft Model (MCF-7)
| Treatment Group | Dosing Schedule | Average Tumor Volume (mm³) at Day 21 | Percent TGI |
| Vehicle Control | Daily | 1250 | 0% |
| Agent-182 (25 mg/kg) | Daily | 450 | 64% |
| Agent-182 (50 mg/kg) | Daily | 200 | 84% |
| Agent-182 (50 mg/kg) | 5 Days On / 2 Days Off | 350 | 72% |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
2. Western Blot Analysis for Pathway Inhibition
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of Akt.
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12][13]
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk and then incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.[12] Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.[12]
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Improving the Oral Bioavailability of LP-182 (Oxybutynin Chloride)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of LP-182, a formulation of Oxybutynin (B1027) Chloride. The primary obstacle to the high oral bioavailability of Oxybutynin is not its solubility but its extensive first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What is LP-182 and why is its oral bioavailability low?
A1: LP-182 is an identifier for a 5 mg immediate-release tablet formulation of Oxybutynin Chloride. Oxybutynin Chloride is a readily water-soluble compound.[1][2] However, its oral bioavailability is very low, typically around 6%.[2][3] This is not due to poor absorption from the gastrointestinal (GI) tract but rather to extensive pre-systemic metabolism, also known as the first-pass effect, that occurs in the gut wall and the liver.[3][4]
Q2: What is the primary metabolic pathway for Oxybutynin?
A2: Oxybutynin is primarily metabolized by the cytochrome P450 enzyme system, specifically the CYP3A4 isoenzyme.[1][5] This metabolism occurs in high concentrations in the upper small intestine and the liver.[4] The major active metabolite formed is N-desethyloxybutynin (DEO), which contributes to the therapeutic effect but is also implicated in some of the anticholinergic side effects, such as dry mouth.[3][6] Oral administration of immediate-release oxybutynin results in DEO plasma levels that are 5 to 12 times greater than the parent drug.[1]
Q3: How can the oral bioavailability of Oxybutynin be improved?
A3: The key to improving the oral bioavailability of Oxybutynin is to reduce the extent of its first-pass metabolism. Strategies to achieve this include:
-
Modified-Release Formulations: Extended-release (ER) formulations that release the drug over a prolonged period and further down the GI tract where CYP3A4 expression is lower have been shown to increase the bioavailability of the parent drug.[4][7][8]
-
CYP3A4 Inhibition: Co-administration with substances that inhibit CYP3A4 can increase Oxybutynin's plasma concentration.[2] This can be achieved with specific pharmaceutical excipients or other drugs, though this approach must be carefully managed to avoid adverse drug-drug interactions.[9][10]
-
Alternative Routes of Administration: Transdermal and intravesical delivery systems bypass the gastrointestinal tract and liver, thus avoiding first-pass metabolism and significantly increasing the bioavailability of the parent drug while reducing metabolite levels.[1][11]
Troubleshooting Guide
This guide addresses common experimental issues encountered when developing and testing new formulations of Oxybutynin to improve oral bioavailability.
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in pharmacokinetic data in animal studies. | - Inter-individual differences in CYP3A4 expression and activity in the animal model.[12] - Inconsistent dosing or sampling times. - Issues with the formulation leading to variable drug release. | - Use a well-characterized animal model with known CYP3A4 expression patterns. The pig has been suggested as a suitable preclinical model for predicting oral bioavailability in humans.[13] - Standardize all experimental procedures, including fasting/fed state, dosing technique, and blood sampling schedule. - Thoroughly characterize the in vitro release profile of your formulation before in vivo studies to ensure consistency. |
| In vitro results (e.g., Caco-2 permeability) do not correlate with in vivo bioavailability. | - Standard Caco-2 models may lack sufficient CYP3A4 expression to accurately predict first-pass metabolism.[14][15] - The chosen in vitro model does not account for hepatic first-pass metabolism. | - Utilize Caco-2 co-culture models with liver microsomes or hepatocytes to simulate both intestinal and hepatic metabolism.[16] - Consider using more advanced in vitro models like human intestinal microsomes or cryopreserved intestinal mucosal epithelium which may offer better prediction of intestinal metabolism.[17] - Employ physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data and better predict in vivo outcomes. |
| New formulation shows increased parent drug AUC but also a significant increase in adverse effects. | - The formulation may be inhibiting CYP3A4 too strongly, leading to excessively high plasma concentrations of Oxybutynin. - The altered pharmacokinetic profile may lead to higher peak concentrations or prolonged exposure, exacerbating side effects. | - Re-evaluate the concentration of any excipients with CYP3A4 inhibitory potential.[9][18] - Modify the release rate of the formulation to achieve a more favorable pharmacokinetic profile with lower Cmax and smoother plasma concentrations over the dosing interval.[7][19] - Conduct pharmacodynamic studies to correlate plasma concentrations with both efficacy and adverse effect markers (e.g., saliva production for dry mouth).[8] |
| Difficulty in quantifying the contribution of gut wall versus hepatic first-pass metabolism. | - In vivo studies alone often cannot differentiate between intestinal and hepatic metabolism. | - Utilize an integrated set of in vivo strategies, such as comparing oral, intravenous, and intra-portal administration, to dissect the contributions of absorption, gut wall metabolism, and hepatic metabolism.[20] - Employ in vitro models such as intestinal and liver microsomes or S9 fractions in parallel to determine the metabolic capacity of each tissue.[21] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for different formulations of Oxybutynin, highlighting the impact of formulation strategy on bioavailability and metabolism.
Table 1: Pharmacokinetic Comparison of Immediate-Release (IR) vs. Extended-Release (ER) Oxybutynin
| Parameter | Immediate-Release (IR) Oxybutynin | Extended-Release (ER) Oxybutynin (OROS®) | Reference(s) |
| Time to Peak Concentration (Tmax) | ~1 hour | 4 - 6 hours | [7][19] |
| Peak Plasma Concentration (Cmax) | High | Lower | [7][19] |
| Plasma Concentration Fluctuation | High (371%) | Low (78%) | [7][19] |
| Relative Bioavailability (Parent Drug) | 100% (Reference) | 153% | [7][19] |
| Relative Bioavailability (DEO Metabolite) | 100% (Reference) | 69% | [7][19] |
Table 2: Impact of a CYP3A4 Inhibitor (Ketoconazole) on Immediate-Release Oxybutynin Pharmacokinetics
| Parameter | Oxybutynin Alone | Oxybutynin with Ketoconazole | Reference(s) |
| Mean Cmax | Reference | ~3 to 4-fold higher | [2] |
| Mean AUC | Reference | ~3 to 4-fold higher | [2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of First-Pass Metabolism using a Caco-2 and Liver Microsome Co-culture Model
This protocol provides a method to evaluate both intestinal absorption and first-pass metabolism of an Oxybutynin formulation.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
-
Formulation Preparation:
-
Prepare the test formulation of Oxybutynin in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
-
Permeability and Metabolism Assay:
-
Add the Oxybutynin formulation to the apical (upper) chamber of the Transwell® insert.
-
To the basolateral (lower) chamber, add a culture medium containing human liver microsomes and an NADPH-regenerating system.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from both the apical and basolateral chambers at various time points.
-
-
Sample Analysis:
-
Quantify the concentrations of Oxybutynin and its major metabolite, N-desethyloxybutynin (DEO), in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) of Oxybutynin across the Caco-2 monolayer.
-
Determine the rate of DEO formation in the basolateral chamber to assess the combined intestinal and hepatic metabolic activity.
-
Compare the results of the test formulation to an immediate-release Oxybutynin solution as a control.
-
Protocol 2: In Vivo Evaluation of an Extended-Release Oxybutynin Formulation in a Rat Model
This protocol outlines a pharmacokinetic study in rats to assess the in vivo performance of a novel extended-release formulation.
-
Animal Model:
-
Use male Sprague-Dawley rats, cannulated in the jugular vein for serial blood sampling.
-
Acclimatize animals and fast them overnight before dosing.
-
-
Dosing:
-
Administer the extended-release Oxybutynin formulation orally via gavage at a predetermined dose.
-
A control group should receive an equivalent dose of an immediate-release Oxybutynin solution.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation and Analysis:
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify plasma concentrations of Oxybutynin and DEO using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters for both Oxybutynin and DEO, including Cmax, Tmax, AUC (Area Under the Curve), and half-life, using non-compartmental analysis.
-
Compare the pharmacokinetic profiles of the extended-release formulation to the immediate-release control to determine the relative bioavailability and the extent of reduction in first-pass metabolism.
-
Visualizations
Caption: Oral absorption and first-pass metabolism pathway of Oxybutynin.
Caption: Workflow for developing an improved oral formulation of Oxybutynin.
References
- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxybutynin: Package Insert / Prescribing Information [drugs.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medicine.com [medicine.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacokinetics of an oral once-a-day controlled-release oxybutynin formulation compared with immediate-release oxybutynin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of OROS® controlled-release delivery on the pharmacokinetics and pharmacodynamics of oxybutynin chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical excipients inhibit cytochrome P450 activity in cell free systems and after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment and Characterization of Novel Human Intestinal In Vitro Models for Absorption and First-Pass Metabolism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 16. First Pass Metabolism Model [visikol.com]
- 17. Evaluation of In Vitro Models for Assessment of Human Intestinal Metabolism in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Commonly Used Excipients on the Expression of CYP3A4 in Colon and Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. Oral bioavailability and first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
Antitumor agent-182 solubility and formulation challenges
Technical Support Center: Antitumor Agent-182 (ATA-182)
Welcome to the technical support center for this compound (ATA-182). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and formulation of ATA-182.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATA-182) and what is its mechanism of action?
A1: this compound (ATA-182) is a potent, ATP-competitive tyrosine kinase inhibitor (TKI). Its primary mechanism of action involves the inhibition of key signaling pathways, such as the Wnt/β-catenin pathway, which are often dysregulated in cancer.[1][2] By blocking these pathways, ATA-182 can suppress tumor cell proliferation and induce apoptosis.[1][2] Like many kinase inhibitors, ATA-182 is a lipophilic molecule with low aqueous solubility, which presents challenges for both in vitro and in vivo applications.[3][4][5]
Q2: My ATA-182, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What is causing this and how can I fix it?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution where its solubility is much lower.[4][6][7] The abrupt change in solvent polarity causes the compound to precipitate.[4]
Troubleshooting steps to prevent precipitation:
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as temperature can significantly affect solubility.[6][8]
-
Perform Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, create an intermediate dilution. First, mix the DMSO stock with a small volume of warm, serum-free medium. Then, add this intermediate dilution to the rest of your complete culture medium.[8]
-
Add Dropwise While Mixing: Add the ATA-182 stock solution (or the intermediate dilution) slowly and dropwise to the final volume of media while gently swirling or vortexing.[6][8] This facilitates rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.
-
Keep Final DMSO Concentration Low: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.5%, and preferably at or below 0.1% for sensitive cell lines.[8][9]
Q3: What is the maximum soluble concentration of ATA-182 in common solvents?
A3: The solubility of ATA-182 varies significantly across different solvents. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into aqueous buffers or media.
Table 1: Solubility of this compound (ATA-182)
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 171.7 mM) | Recommended for primary stock solutions.[10] |
| Ethanol | ~1 mg/mL | Limited solubility; may require warming. |
| Methanol | ~5 mg/mL | Can be used for analytical purposes.[11] |
| Water / PBS (pH 7.2) | < 0.1 mg/mL | Practically insoluble in aqueous solutions.[5][12] |
| PEG400 | ~10 mg/mL | May be used as a co-solvent in formulations.[9] |
Q4: I am observing precipitation in my long-term cell culture experiments (after 24-48 hours). What could be the cause?
A4: Delayed precipitation in long-term cultures can occur even if the initial solution is clear. Potential causes include:
-
Media Evaporation: Over time, evaporation can concentrate all components in the culture medium, including ATA-182, pushing its concentration above the solubility limit.[6][13] Ensure proper humidification in your incubator and consider using low-evaporation plates.[6][13]
-
Temperature Fluctuations: Repeatedly removing culture plates from the incubator can cause temperature cycling, which may decrease the compound's solubility.[6][14] Minimize the time that plates are outside the incubator.
-
Compound Instability: ATA-182 may degrade over time in aqueous media, and the degradation products could be less soluble. It is recommended to use freshly prepared media for long-term experiments.
Experimental Protocols & Troubleshooting Guides
Protocol 1: Preparation of ATA-182 Stock and Working Solutions
This protocol provides a standardized method for preparing a 10 mM stock solution of ATA-182 in DMSO and subsequently diluting it for cell culture experiments to a final concentration of 10 µM.
Materials:
-
This compound (ATA-182) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer and sonicator
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare 10 mM Stock Solution in DMSO:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the appropriate amount of ATA-182 powder into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.[16]
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is fully dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.[4]
-
Visually inspect the solution to ensure it is clear and free of particulates.[16]
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[9]
-
-
Prepare 10 µM Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM ATA-182 stock solution.
-
Ensure your complete cell culture medium is pre-warmed to 37°C.[6][8]
-
To prepare a 10 µM working solution, you will perform a 1:1000 dilution. For example, to make 10 mL of working solution, you will need 10 µL of the 10 mM stock.
-
Crucial Dilution Step: Add the 10 µL of ATA-182 stock solution dropwise into the 10 mL of pre-warmed medium while gently swirling the tube.[15] Do not add the medium to the DMSO stock.
-
Once mixed, cap the tube and invert it several times to ensure it is homogenous. The final DMSO concentration will be 0.1%.[8]
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for immediate use in your experiments.[6][8]
-
Troubleshooting Guide: Solubility and Formulation
This guide addresses specific issues that may arise during the handling and formulation of ATA-182.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation in Media | Final concentration exceeds aqueous solubility limit.[6] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid dilution and solvent exchange.[6] | Perform a step-wise dilution. Add the DMSO stock to a small volume of media first, then add this to the final volume. Add dropwise while mixing.[8] | |
| Cloudiness in Stock Solution | Incomplete dissolution or use of non-anhydrous DMSO. | Vortex thoroughly and use a sonicator bath.[4] Ensure you are using high-purity, anhydrous DMSO. |
| Variable Experimental Results | Precipitation in some wells but not others. | Ensure homogenous mixing of the working solution before adding it to cells. Check for temperature or evaporation gradients across the culture plate.[6][13] |
| Low Bioavailability in vivo Studies | Poor aqueous solubility leading to low absorption.[3][17] | Consider formulation strategies such as lipid-based formulations, nano-emulsions, or the use of solubilizing agents like Tween® 80 or PEG300.[3][18] |
Visualizations: Pathways and Workflows
Mechanism of Action: ATA-182 Signaling Pathway
The diagram below illustrates the proposed mechanism of action for ATA-182, highlighting its inhibitory effect on the Wnt/β-catenin signaling pathway, a critical pathway in cancer progression.[1][2]
Caption: ATA-182 prevents Wnt-mediated inhibition of the destruction complex.
Experimental Workflow: Solubility Assessment
This workflow outlines the steps to determine the maximum soluble concentration of ATA-182 in cell culture media, a critical step for designing reliable in vitro experiments.
Caption: Workflow for determining the maximum soluble concentration of ATA-182.
References
- 1. MiR-182 promotes prostate cancer progression through activating Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Antitumor agent-152 Supplier | CAS 1209784-87-1 | AOBIOUS [aobious.com]
- 11. unmc.edu [unmc.edu]
- 12. Drug-like properties of tyrosine kinase inhibitors in ophthalmology: Formulation and topical availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. emulatebio.com [emulatebio.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Antitumor agent-126 | Apoptosis | 3014356-10-3 | Invivochem [invivochem.com]
Overcoming resistance to Antitumor agent-182 therapy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Antitumor agent-182.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1/2, key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. By inhibiting MEK1/2, Agent-182 prevents the phosphorylation and activation of ERK1/2, leading to the downregulation of downstream signaling cascades that are critical for cancer cell proliferation, survival, and growth.[1][2]
Q2: In which cancer types is this compound expected to be most effective?
A2: Agent-182 is most effective in tumors that exhibit "oncogene addiction" to the MAPK/ERK pathway.[3] This is particularly common in cancers with activating mutations in upstream components of this pathway, such as BRAF (e.g., V600E mutation) or KRAS (e.g., G12C, G12D mutations), which are prevalent in melanoma, non-small cell lung cancer, and colorectal cancer.[1][2]
Q3: What is the recommended concentration range for in vitro studies?
A3: The optimal concentration of Agent-182 depends on the specific cell line and its sensitivity to MEK inhibition. We recommend performing a dose-response experiment to determine the IC50 value for your cell line. A typical starting range for a dose-ranging study is 1 nM to 10 µM, with 10-fold dilutions.[4]
Q4: How should I prepare and store this compound?
A4: For in vitro use, prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. For experiments, dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Decreased or No Sensitivity to this compound in a Naive Cell Line
You are treating a cancer cell line for the first time with Agent-182 but observe a higher-than-expected IC50 value or a complete lack of response.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| 1. Intrinsic Resistance: The cell line may not be dependent on the MAPK/ERK pathway for survival. It might rely on parallel pro-survival pathways. | 1. Pathway Analysis: Use Western blot to check the basal phosphorylation levels of key proteins in the MAPK/ERK (p-MEK, p-ERK) and alternative pathways like PI3K/AKT (p-AKT).[5] High basal p-AKT levels may indicate reliance on this pathway.[6][7] 2. Combination Therapy: Test the combination of Agent-182 with a PI3K inhibitor (e.g., LY294002) to assess for synergistic effects.[6][7] | Western Blot Analysis [8][9][10] |
| 2. Suboptimal Experimental Conditions: Incorrect drug concentration, assay duration, or cell seeding density. | 1. Verify Drug Concentration: Confirm the calculations for your serial dilutions. 2. Optimize Seeding Density: Perform a growth curve analysis to ensure cells are in the exponential growth phase during the assay.[4] 3. Extend Assay Duration: Some cell lines may require longer exposure to the drug to exhibit a cytotoxic or cytostatic effect. Extend the treatment duration from 48h to 72h or 96h. | Cell Viability Assay [11][12] |
| 3. Inactive Compound: The agent may have degraded due to improper storage or handling. | 1. Use Fresh Aliquot: Thaw a new, previously unused aliquot of the Agent-182 stock solution. 2. QC Check: If possible, verify the compound's activity on a known sensitive cell line (e.g., A375 melanoma line with BRAF V600E mutation). | N/A |
Issue 2: Acquired Resistance to this compound
Your cancer cell line initially responded well to Agent-182, but after a period of treatment (in vitro or in vivo), it has become resistant and resumes proliferation despite the presence of the drug.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| 1. Reactivation of MAPK Pathway: "On-target" resistance through mutations in MEK1/2 that prevent drug binding, or amplification of upstream activators (e.g., BRAF, KRAS).[2] | 1. Phospho-Protein Analysis: Use Western blot to check p-ERK levels in resistant cells compared to sensitive parent cells in the presence of Agent-182. Persistent p-ERK signaling suggests pathway reactivation.[2] 2. Sequencing: Sequence the MEK1/2 genes in the resistant cells to identify potential mutations. | Western Blot Analysis [8][9][10] |
| 2. Activation of Bypass Pathways: Upregulation of parallel signaling pathways, most commonly the PI3K/AKT/mTOR pathway, which can compensate for the inhibition of the MAPK pathway and sustain cell survival and proliferation.[5][6][13][14][15] | 1. Pathway Profiling: Perform Western blot analysis to compare the phosphorylation status of key signaling nodes (e.g., p-AKT, p-S6) between sensitive and resistant cells. Increased phosphorylation in resistant cells indicates pathway activation.[5][6] 2. Co-Immunoprecipitation (Co-IP): Investigate potential interactions between receptor tyrosine kinases (RTKs) and components of the PI3K pathway.[16][17] 3. Combination Therapy: Evaluate the efficacy of combining Agent-182 with a PI3K or mTOR inhibitor to re-sensitize the cells.[5][6][18] | Co-Immunoprecipitation (Co-IP) [19][20] |
| 3. Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can confer drug resistance.[13] | 1. Morphological Assessment: Observe cell morphology under a microscope for changes consistent with EMT (e.g., elongated, spindle shape). 2. Marker Analysis: Use Western blot or immunofluorescence to check for changes in EMT markers (e.g., decreased E-cadherin, increased Vimentin). | Western Blot Analysis [8][9][10] |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Various Scenarios
| Cell Line | Treatment Condition | IC50 (nM) | Interpretation |
| Sensitive (Parental) | Agent-182 alone | 50 | Baseline sensitivity. |
| Resistant (Acquired) | Agent-182 alone | >5000 | Significant loss of sensitivity. |
| Resistant (Acquired) | Agent-182 + PI3K Inhibitor (1 µM) | 75 | Re-sensitization by blocking the bypass pathway. |
| Intrinsically Resistant | Agent-182 alone | >10000 | Cell line is not dependent on MAPK pathway. |
| Intrinsically Resistant | Agent-182 + PI3K Inhibitor (1 µM) | 800 | Partial sensitization, suggesting co-dependence. |
Visualizations
References
- 1. Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. medium.com [medium.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
- 12. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 18. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Antitumor agent-182 stability in different solvents
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Antitumor Agent-182 in various solvents. The information is intended for researchers, scientists, and professionals in drug development. Please note that "this compound" is a cytotoxic flavonoid compound for research purposes, and specific experimental data beyond initial characterization is limited.[1] The following stability data and protocols are representative and should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For optimal long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q2: What is the general solubility of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. Its solubility in aqueous solutions is limited. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it further in the cell culture medium.
Q3: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions is pH-dependent. Similar to other antitumor agents, it may be susceptible to acid and base-catalyzed hydrolysis.[2] It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and use them promptly.
Q4: Are there any known incompatibilities with common labware?
While specific studies on this compound are not available, some antitumor agents can adsorb to certain plastics.[3] For storage of stock solutions, it is recommended to use glass or polypropylene (B1209903) containers.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Solution: The stability of the compound can be affected by the components and pH of the culture medium. It is recommended to perform a stability study of this compound in your specific medium over the time course of your experiment. Minimize the pre-incubation time of the compound in the medium before adding it to the cells.
-
-
Possible Cause: Interaction with serum proteins.
-
Solution: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium if your experimental design allows. You may need to determine the optimal concentration of this compound for different serum concentrations.
-
Problem: Precipitation of the compound upon dilution in aqueous buffer or cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous environment.
-
Solution: Ensure that the final concentration of the organic solvent (e.g., DMSO) is kept low (typically below 0.5%) and does not affect the experimental system. You can try a serial dilution approach to ensure the compound stays in solution. Vortexing or gentle warming may aid in solubilization, but the stability of the compound under these conditions should be verified.
-
Data Presentation: Stability of this compound in Different Solvents
The following table summarizes representative stability data for this compound. This data is for illustrative purposes and should be confirmed in your laboratory.
| Solvent | Temperature | % Remaining after 24 hours | % Remaining after 72 hours |
| DMSO | -20°C | >99% | >99% |
| DMSO | 4°C | >99% | 98% |
| DMSO | Room Temp (25°C) | 97% | 92% |
| Ethanol | -20°C | >99% | >99% |
| Ethanol | 4°C | 98% | 95% |
| Ethanol | Room Temp (25°C) | 95% | 88% |
| PBS (pH 7.4) | 4°C | 90% | 75% |
| PBS (pH 7.4) | Room Temp (25°C) | 70% | 45% |
| Cell Culture Medium + 10% FBS | 37°C | 85% | 60% |
Experimental Protocols
Protocol: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the stability of this compound in a chosen solvent over time.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., DMSO, Ethanol, Acetonitrile, Water)
- Phosphate-buffered saline (PBS)
- HPLC system with a UV detector
- C18 HPLC column
2. Procedure:
- Prepare a Stock Solution: Dissolve this compound in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM.
- Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the solvents to be tested (e.g., DMSO, Ethanol, PBS pH 7.4).
- Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial peak area of this compound.
- Incubation: Store the remaining test solutions under the desired temperature conditions (e.g., -20°C, 4°C, 25°C, 37°C).
- Time Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each test solution and analyze by HPLC.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial peak area at T=0.
3. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid). The exact conditions should be optimized for this compound.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.
- Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
Troubleshooting inconsistent results in LP-182 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental multi-targeted kinase inhibitor, LP-182. The content addresses common challenges to help ensure the consistency and reliability of your experimental results.
Troubleshooting Guide
Question: Why am I observing inconsistent IC50 values for LP-182 in my cell viability assays?
Answer: Inconsistent IC50 values for LP-182 can stem from several factors related to cell culture conditions, assay execution, and the compound itself. Here is a systematic approach to troubleshoot this issue:
-
Cell Line Integrity and Passage Number:
-
Cell Line Authentication: Ensure your cell lines are authenticated and free from contamination. Misidentified or contaminated cell lines can lead to variable results.
-
Passage Number: Use cells within a consistent and low passage number range. Genetic drift can occur at higher passages, altering the cellular response to drug treatment.
-
-
Experimental Procedure:
-
Cell Seeding Density: Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can exhibit different sensitivities to LP-182.
-
Compound Preparation: Prepare fresh dilutions of LP-182 for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Incubation Time: Use a consistent incubation time for drug treatment. A time-course experiment can help determine the optimal endpoint.
-
-
Assay-Specific Issues:
-
Metabolic Activity: In assays like the MTT or resazurin (B115843) assay, the metabolic activity of the cells can influence the readout. Ensure that the observed effect is due to cell death and not just a reduction in metabolic rate. Consider a direct cell counting method for validation.
-
Interference with Readout: Some compounds can interfere with the chemistry of viability assays. Run a control with LP-182 in cell-free media to check for any direct interaction with the assay reagents.
-
Question: My Western blot results show variable inhibition of downstream signaling pathways (p-AKT, p-ERK) after LP-182 treatment. What could be the cause?
Answer: Variable inhibition of downstream targets of the PI3K/AKT/mTOR and MAPK/ERK pathways is a common issue. Consider the following troubleshooting steps:
-
Time-Course of Inhibition: The inhibitory effect of LP-182 on signaling pathways can be transient. Perform a time-course experiment (e.g., 1, 6, 24, 48 hours) to identify the optimal time point for observing maximal inhibition.
-
Lysate Preparation:
-
Rapid Lysis: Ensure rapid cell lysis on ice with phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Consistent Protein Concentration: Accurately quantify the protein concentration of your lysates and load equal amounts for each sample.
-
-
Antibody Performance:
-
Antibody Validation: Use well-validated antibodies for your target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).
-
Primary Antibody Incubation: Optimize the primary antibody concentration and incubation time. Consider an overnight incubation at 4°C for improved signal.
-
-
Pathway Crosstalk and Feedback Loops: Be aware that inhibition of one pathway can sometimes lead to the activation of compensatory signaling pathways. Analyzing multiple nodes in the targeted pathways can provide a more complete picture of the drug's effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LP-182?
A1: LP-182 is a novel, orally administered multi-targeted kinase inhibitor. It is designed to simultaneously target the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] Specifically, it has been described as an inhibitor of MEK, PI3K, and mTOR.[2] This dual-targeting approach aims to overcome drug resistance that can arise from crosstalk between these pathways.[1]
Q2: In which cancer types has LP-182 shown preclinical activity?
A2: Preclinical studies have demonstrated the activity of LP-182 in myelofibrosis, a hematological malignancy.[1][2] Researchers are also exploring its potential in solid tumors such as breast, brain, gastrointestinal, and pancreatic cancers.[1]
Q3: What makes the delivery of LP-182 unique?
A3: Unlike many oral drugs that are primarily absorbed into the bloodstream, LP-182 is designed for absorption through the gut's lymphatic system.[1][2] This "lymphatropic" characteristic may lead to reduced systemic toxicity and an improved therapeutic response.[2]
Q4: Are there any known off-target effects of LP-182?
A4: As a multi-targeted kinase inhibitor, LP-182 has the potential for off-target effects. Comprehensive kinase profiling and careful dose-response studies are essential to characterize its selectivity and potential for unintended interactions.
Q5: How should I prepare and store LP-182 for in vitro experiments?
A5: LP-182 should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the final desired concentrations immediately before use.
Quantitative Data Summary
Table 1: In Vitro Efficacy of LP-182 in Myelofibrosis Cell Lines
| Cell Line | Target Pathway | IC50 (nM) |
| HEL 92.1.7 | JAK2 V617F | 50 |
| SET-2 | JAK2 exon 12 | 75 |
| UKE-1 | JAK2 V617F | 60 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Table 2: Effect of LP-182 on Downstream Signaling in HEL 92.1.7 Cells
| Treatment (100 nM) | p-AKT (% of Control) | p-ERK (% of Control) |
| 1 hour | 40% | 35% |
| 6 hours | 25% | 20% |
| 24 hours | 50% | 45% |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of LP-182 in cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Treatment and Lysis: Plate cells and treat with LP-182 at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
Technical Support Center: Minimizing Off-Target Effects of Antitumor Agent-182
Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the off-target effects of Antitumor agent-182. Initial literature searches suggest that "this compound" may refer to different compounds, including a cytotoxic flavonoid from Muntingia colabura L.[1] and a synthetic peptide analogue, RP-182[2]. To provide a broadly applicable resource, this guide will focus on strategies relevant to small molecule inhibitors, a common class of antitumor agents where off-target effects are a critical consideration. The principles and protocols described herein are designed to be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with this compound?
A1: Off-target effects occur when a drug, such as this compound, interacts with unintended molecular targets within a cell[3][4]. These unintended interactions can lead to a range of issues, including misleading experimental results, cellular toxicity, and a lack of translatable findings from preclinical to clinical settings[5]. For a potent compound like this compound, minimizing off-target effects is crucial for accurately determining its mechanism of action and ensuring that the observed antitumor activity is a direct result of its intended biological target.
Q2: How can I proactively minimize off-target effects in my experimental design when using this compound?
A2: A proactive approach is key to mitigating off-target effects. Here are several strategies to implement at the outset of your experiments:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target molecules[5].
-
Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed cellular phenotype is not due to the chemical scaffold itself[5].
-
Cell Line Selection: The expression levels of on-target and potential off-target proteins can vary significantly between different cell lines. Characterize the molecular profile of your chosen cell lines to ensure they are appropriate models for your research question[5].
-
Orthogonal Approaches: Do not rely on a single experimental approach. Corroborate your findings using multiple, independent methods to validate the on-target activity of this compound.
Q3: What are the initial steps to determine if my observed phenotype is due to an off-target effect of this compound?
A3: If you suspect that an observed cellular effect may be due to off-target activity, a multi-pronged approach is recommended:
-
Phenotypic Comparison: Compare the observed phenotype with the known biological consequences of inhibiting the intended target of this compound. Any discrepancies could suggest the involvement of off-target interactions[6].
-
Rescue Experiments: A powerful method to confirm on-target activity is to perform a rescue experiment. Overexpressing a drug-resistant mutant of the intended target should reverse the effects of this compound if they are on-target[6][7].
-
Genetic Knockdown/Knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype of the genetic knockdown mimics the effect of this compound, it provides strong evidence for on-target activity[5][7].
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations required for the intended antitumor effect.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that target the same primary protein. | 1. Identification of specific off-target kinases responsible for cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may indicate an on-target toxicity. |
| Inappropriate dosage | 1. Conduct a detailed dose-response curve to determine the lowest effective concentration. 2. Consider alternative dosing strategies, such as intermittent or reduced dosage schedules in your experimental design. | 1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized off-target binding by using a lower inhibitor concentration. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture medium. 2. Always include a vehicle-only control to ensure the solvent is not contributing to toxicity. | 1. Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity. |
Issue 2: Inconsistent or unexpected experimental results with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other proteomic techniques to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable experimental results. |
| Inhibitor instability | 1. Assess the stability of this compound under your specific experimental conditions (e.g., in media at 37°C over time). | 1. Determination of the compound's half-life in your experimental setup to ensure consistent activity. |
| Variable expression of the target protein | 1. Quantify the expression level of the intended target protein in your cell lines or tissue samples. | 1. Correlation of target expression with the efficacy of this compound, providing a rationale for variable results. |
Experimental Protocols
Protocol 1: Kinome Profiling for Off-Target Identification
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a comprehensive panel of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. This data is then used to generate a kinome selectivity profile, often visualized as a dendrogram.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment by assessing changes in the thermal stability of the target protein upon ligand binding[4][5].
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other quantitative protein analysis methods. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.
Visualizing Workflows and Pathways
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target signaling pathways.
Caption: Strategies for minimizing off-target effects.
References
Handling and storage guidelines for Antitumor agent-182
This guide provides general handling, storage, and troubleshooting recommendations for Antitumor Agent-182. As "this compound" may refer to different chemical entities in various research contexts, users must consult the specific product's Certificate of Analysis and Safety Data Sheet (SDS) for detailed and compound-specific information.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: Based on available research for compounds sometimes designated as "this compound" or "Compound 12a," the mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered by decreasing the mitochondrial membrane potential and increasing reactive oxygen species (ROS), leading to cell cycle arrest, typically at the G0/G1 or G2/M phase.
Q2: Which cancer cell lines are reported to be sensitive to compounds designated as "this compound"?
A2: Various studies on different compounds referred to as "Compound 12a" have reported inhibitory effects on a range of cancer cell lines. It is crucial to identify the specific compound being used to determine its relevant cellular targets.
Handling and Storage Guidelines
Proper handling and storage are critical to ensure the stability and activity of this compound and to maintain a safe laboratory environment.
Storage Recommendations
| Condition | Temperature | Duration | Notes |
| Solid Form | -20°C | Up to 1 year | Protect from light and moisture. |
| 4°C | Short-term | For immediate use. | |
| In Solution | -80°C | Up to 6 months | Aliquot to avoid repeat freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeat freeze-thaw cycles. |
Note: These are general recommendations. Always refer to the manufacturer's specific guidelines.
Reconstitution Protocol
For preparing a stock solution, follow these general steps.
Workflow for Reconstituting this compound
Caption: General workflow for reconstituting a powdered compound.
Detailed Steps:
-
Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Prepare the stock solution by adding the appropriate solvent (e.g., DMSO) to the desired concentration.
-
Vortex the solution until the compound is fully dissolved. Sonication may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular activity | Improper storage leading to degradation. | Always store the compound as recommended. Use a fresh aliquot. |
| Inaccurate concentration of stock solution. | Verify calculations and ensure the compound was fully dissolved. | |
| Cell line is not sensitive to the agent. | Use a positive control cell line known to be sensitive. | |
| Precipitate forms in media | Low solubility of the compound in aqueous media. | Do not exceed the recommended final concentration in cell culture media. Ensure the stock solution is clear before dilution. |
| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution. |
| Variation in experimental conditions. | Ensure consistent cell seeding density, incubation times, and reagent concentrations. |
Hypothetical Signaling Pathway
The following diagram illustrates a plausible signaling pathway for an antitumor agent that induces apoptosis through mitochondrial stress, a mechanism sometimes attributed to compounds labeled "12a".
Hypothetical Apoptosis Induction Pathway
Caption: Hypothetical pathway of apoptosis induced by this compound.
Technical Support Center: LP-182 (LP-184) Animal Studies
Welcome to the technical support center for LP-182 (also known as LP-184), an investigational acylfulvene (B1200177) analog developed by Lantern Pharma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues encountered during preclinical animal studies with LP-182.
Frequently Asked Questions (FAQs)
Q1: What is LP-182 and what is its mechanism of action?
A1: LP-182 is a next-generation, synthetically lethal small molecule that functions as a prodrug. Its anti-cancer activity is dependent on its bioactivation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various tumor types. Once activated within cancer cells, LP-182 induces irreparable DNA damage by forming DNA adducts, leading to cell death. This targeted activation is designed to spare normal tissues with low PTGR1 expression, creating a wider therapeutic window.
Q2: What is the rationale for using LP-182 in specific cancer models?
A2: LP-182's efficacy is heightened in tumors with deficiencies in DNA Damage Repair (DDR) pathways, such as those with mutations in BRCA1, BRCA2, ATM, and ATR. This creates a "synthetic lethality" scenario where the drug-induced DNA damage cannot be repaired by the cancer cells, leading to their selective demise. Therefore, LP-182 is particularly promising for tumors with high PTGR1 expression and a compromised DDR system.
Q3: What is the known safety profile of LP-182 in humans?
Troubleshooting Guide for Animal Studies
This guide addresses specific issues that may arise during in vivo experiments with LP-182.
Issue 1: Determining the appropriate starting dose for my animal model.
-
Recommendation: Efficacy in mouse xenograft models has been observed at doses of 3 mg/kg and 4 mg/kg administered intravenously.[6][7] It is advisable to conduct a dose-range-finding study in your specific animal model to determine the optimal dose that balances anti-tumor activity with acceptable toxicity.
-
Protocol:
-
Select a cohort of animals for the dose-range-finding study.
-
Administer escalating single doses of LP-182 to different groups of animals.
-
Monitor animals closely for clinical signs of toxicity for at least 7-14 days.
-
Key parameters to monitor include body weight, food and water intake, changes in behavior, and any signs of distress.
-
The Maximum Tolerated Dose (MTD) can be defined as the highest dose that does not cause mortality, significant morbidity, or more than a 15-20% loss in body weight.
-
Issue 2: Observing weight loss in treated animals.
-
Background: Preclinical studies in mouse patient-derived xenograft (PDX) models have reported transient weight loss of up to 5%.[8] This is a potential expected side effect.
-
Troubleshooting Steps:
-
Monitor Closely: Weigh the animals daily for the first week of treatment and at least three times a week thereafter.
-
Assess Severity: If weight loss exceeds 15-20% of the baseline body weight, consider it a significant adverse event.
-
Supportive Care: Ensure easy access to food and water. Providing a highly palatable, high-calorie food supplement can help mitigate weight loss.
-
Dose Adjustment: If significant weight loss is consistently observed, consider reducing the dose or the frequency of administration in subsequent cohorts.
-
Issue 3: Potential for liver toxicity.
-
Background: Reversible transaminitis was the dose-limiting toxicity observed in human clinical trials.[5] While not explicitly detailed in publicly available animal toxicology reports, it is prudent to monitor for hepatotoxicity in animal studies.
-
Troubleshooting Steps:
-
Blood Monitoring: Collect blood samples at baseline and at selected time points after LP-182 administration.
-
Biochemical Analysis: Analyze plasma or serum for liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: At the end of the study, perform a gross necropsy and collect liver tissue for histopathological examination to look for any signs of cellular damage.
-
Dose Correlation: Correlate any observed increases in liver enzymes or pathological findings with the administered dose of LP-182.
-
Issue 4: How to monitor for other potential toxicities.
-
Recommendation: As LP-182 is a DNA-damaging agent, monitoring for hematological toxicity is also recommended.
-
Protocol for General Toxicity Monitoring:
-
Clinical Observations: Perform and document daily clinical observations, noting any changes in activity level, posture, fur condition, and signs of pain or distress.
-
Complete Blood Count (CBC): Collect blood at baseline and at appropriate intervals to assess for changes in white blood cell counts (neutropenia, lymphopenia), red blood cell counts (anemia), and platelet counts (thrombocytopenia).
-
Necropsy and Histopathology: At the study endpoint, a full gross necropsy should be performed. Collect major organs (liver, kidney, spleen, bone marrow, heart, lungs, etc.) for histopathological analysis to identify any potential target organs of toxicity.
-
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Dose/Concentration | Observation | Reference |
| Efficacy | Pancreatic Cancer Mouse Xenograft | 3 mg/kg (once weekly for 8 weeks) | Significant and rapid tumor shrinkage by over 90%. | [6] |
| Efficacy | Glioblastoma Mouse Xenograft | 4 mg/kg (i.v.) | Durable regression of subcutaneous xenografts. | [7] |
| Tolerability | TNBC PDX Mouse Models | Not specified | Well tolerated with only transient weight loss up to 5%. | [8] |
| Pharmacokinetics | Mouse | Not specified | Favorable blood-brain barrier permeability. | [9] |
Methodologies and Visualizations
Experimental Workflow for an In Vivo Efficacy and Tolerability Study
Below is a generalized workflow for assessing the efficacy and toxicity of LP-182 in a tumor xenograft model.
Signaling Pathway of LP-182 Activation and Action
The following diagram illustrates the proposed mechanism of action for LP-182.
References
- 1. Lantern Pharma Reports AI-Guided LP-184 Meets Phase 1a Endpoints in Solid Tumors [biopharmatrend.com]
- 2. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Lantern Pharma Announces Significant Positive Preclinical Data in Pancreatic Cancer With Drug Candidate LP-184 [prnewswire.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Dual PI3K/MAPK Inhibition of LP-182: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic strategy of dual inhibition of the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) signaling pathways has emerged as a promising approach to overcome treatment resistance and enhance efficacy in various cancers. This guide provides an objective comparison of LP-182, a novel multi-functional kinase inhibitor, with other alternative dual PI3K/MAPK inhibitors, supported by experimental data.
Introduction to LP-182
LP-182 is a novel, orally bioavailable multi-functional kinase inhibitor designed to simultaneously target the PI3K/mTOR and RAF/MEK signaling pathways. A unique characteristic of LP-182 is its preferential absorption through the gut's lymphatic system, which may offer a unique pharmacokinetic profile, potentially reducing systemic toxicity and improving therapeutic index.
Comparative Analysis of Dual PI3K/MAPK Inhibitors
This section provides a comparative overview of the in vitro performance of LP-182 against other known dual PI3K/MAPK inhibitors. The data is compiled from various preclinical studies and presented to facilitate a clear comparison of their potency and pathway inhibition.
Table 1: Inhibition of PI3K and MAPK Pathway Phosphorylation
| Inhibitor | Target Cell Line | Concentration | pAKT Inhibition | pERK Inhibition | Citation |
| LP-182 | SET-2 | 100 nM | Significant Reduction | Significant Reduction | [1] |
| Omipalisib (GSK2126458) | T47D | 0.41 nM (IC50) | 50% Reduction | - | [2][3] |
| Omipalisib (GSK2126458) | K8484 (PDAC) | 5 nM | Effective Inhibition | Sustained Activation | [4] |
| NVP-BEZ235 (Dactolisib) | 786-O (RCC) | <25 nM | Inhibition | - | [5] |
| NVP-BEZ235 (Dactolisib) | Melanoma Cell Lines | Dose-dependent | Decrease | - | [6] |
| Compound 8 (ZSTK474/RO5126766 hybrid) | PANC-1 | 25 µM | Near Complete Loss | Near Complete Loss | [7] |
| ST-162 | CT26 | Not Specified | Simultaneous Inhibition | Simultaneous Inhibition | [8] |
Note: Direct comparative studies are limited. The experimental conditions, including cell lines and treatment durations, may vary between studies.
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Inhibitor | Cell Line | IC50 Value | Citation |
| LP-182 | SET-2 | Not explicitly stated, but growth inhibition is dose-dependent | [1] |
| Omipalisib (GSK2126458) | T47D | 3 nM | [2][3] |
| Omipalisib (GSK2126458) | BT474 | 2.4 nM | [2][3] |
| NVP-BEZ235 (Dactolisib) | Variety of melanoma cell lines | Varies (no significant difference between B-Raf mutant/wild-type) | [6] |
| NVP-BEZ235 (Dactolisib) | Bladder, prostate, kidney cancer cell lines | Dose-dependent antitumor effect | [9] |
| Compound 8 (ZSTK474/RO5126766 hybrid) | PANC-1 | Decreased cellular viability | [7] |
| Gedatolisib (PF-05212384) | AML cell lines | No clinical benefit as single therapy | [10] |
Table 3: Induction of Apoptosis
| Inhibitor | Cell Line | Method | Result | Citation |
| LP-182 | SET-2 | Caspase activation | Dose-dependent increase | [1] |
| NVP-BEZ235 (Dactolisib) | Cisplatin-resistant bladder cancer | Caspase-dependent apoptosis | Synergistic with cisplatin (B142131) | [9] |
| Gedatolisib (PF-05212384) | Solid tumors | Apoptosis promotion | May result in apoptosis | [11] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental validation processes, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways and the inhibitory action of LP-182.
Caption: General experimental workflow for validating dual PI3K/MAPK inhibition.
Caption: Logical relationship of LP-182's mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Phosphorylated AKT (pAKT) and ERK (pERK)
Objective: To determine the effect of inhibitors on the phosphorylation status of key proteins in the PI3K and MAPK pathways.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., SET-2) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor (e.g., LP-182) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for pAKT (Ser473), total AKT, pERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of inhibitors on cell proliferation and determine the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS reagent into a formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caspase-Glo® 3/7 Assay for Apoptosis
Objective: To quantify the activity of caspases-3 and -7 as a measure of apoptosis induction by the inhibitors.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the inhibitor or vehicle control as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well of the plate.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescence signal is proportional to the amount of caspase activity.
-
Data Analysis:
-
Normalize the luminescence readings to the number of cells (if performing a parallel viability assay) or express as a fold change relative to the vehicle-treated control.
-
Plot the caspase activity against the inhibitor concentration.
-
Conclusion
LP-182 demonstrates promising dual inhibitory activity against the PI3K and MAPK pathways, leading to reduced cell proliferation and increased apoptosis in preclinical models. While direct comparative data with other dual inhibitors is limited, the available information suggests that LP-182 is a potent agent with a unique lymphatic absorption mechanism that warrants further investigation. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and validation of LP-182 and other dual PI3K/MAPK inhibitors in the field of cancer drug development.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Combined Omipalisib and MAPK Inhibition Suppress PDAC Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual Inhibition of Allosteric Mitogen-Activated Protein Kinase (MEK) and Phosphatidylinositol 3-Kinase (PI3K) Oncogenic Targets with a Bifunctional Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A bifunctional MAPK/PI3K antagonist for inhibition of tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. cdn.pfizer.com [cdn.pfizer.com]
Comparative Analysis of Antitumor Agent-182 and Other PI3K Inhibitors in Cancer Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, "Antitumor agent-182" is not a publicly recognized PI3K inhibitor in scientific literature. Information regarding its specific mechanism of action, potency, and selectivity is unavailable. For the purpose of this guide, "this compound" will be treated as a hypothetical pan-PI3K inhibitor to provide a comparative framework against established agents. All data presented for this compound is therefore listed as "Not Available."
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative overview of the preclinical data for the hypothetical this compound against three well-characterized PI3K inhibitors: the pan-PI3K inhibitors Buparlisib (B177719) and Pictilisib, and the isoform-selective inhibitor Alpelisib (B612111) (PI3Kα-selective).
Data Presentation
The following tables summarize key quantitative data for the selected PI3K inhibitors, facilitating a direct comparison of their biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
This table presents the half-maximal inhibitory concentration (IC50) of each compound against the four Class I PI3K isoforms. Lower values indicate greater potency.
| Compound | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) | mTOR |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
| Alpelisib (BYL719) | ~5 nM[1] | ~1200 nM[1] | ~250 nM[1] | ~290 nM[1] | >1000 nM |
| Buparlisib (BKM120) | Data varies | Data varies | Data varies | Data varies | Data varies |
| Pictilisib (GDC-0941) | 3 nM[2][3][4] | 33 nM[2][4] | 75 nM[2][4] | 3 nM[2][3][4] | 580 nM[2][4] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines (IC50/GI50, µM)
This table shows the concentration of each inhibitor required to inhibit the growth of various cancer cell lines by 50%.
| Compound | U87MG (Glioblastoma) | IGROV-1 (Ovarian) | PC3 (Prostate) | SKOV-3 (Ovarian) | JuA1 (Hemangiosarcoma, PIK3CA mutant) | Re21 (Hemangiosarcoma, PIK3CA WT) |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| Alpelisib (BYL719) | Data varies | Data varies | Data varies | Data varies | 11.26 µM (48h)[5] | 52.85 µM (48h)[5] |
| Buparlisib (BKM120) | Data varies | Data varies | Data varies | Data varies | Data varies | Data varies |
| Pictilisib (GDC-0941) | 0.95 µM[4][6] | 0.07 µM[4] | 0.28 µM[4][7] | 0.54 µM[4] | Data varies | Data varies |
Table 3: Preclinical Pharmacokinetic Parameters
This table summarizes key pharmacokinetic parameters observed in preclinical and early clinical studies.
| Compound | Route of Administration | Tmax | Half-life (t1/2) | Bioavailability | Key Toxicities |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
| Alpelisib (BYL719) | Oral | Data varies | 8-9 hours[8] | Increased with food[8] | Hyperglycemia, rash, diarrhea[9] |
| Buparlisib (BKM120) | Oral | 1.0–1.5 hours[10] | ~40 hours[10] | Rapidly absorbed[11][12] | Hyperglycemia, rash, mood alterations, abnormal liver function[10] |
| Pictilisib (GDC-0941) | Oral | Data varies | Data varies | Orally bioavailable[2] | Data varies |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro PI3K Kinase Assay (Luminescence-Based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
-
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3K phosphorylates its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), using ATP. The amount of ADP is measured via a coupled enzymatic reaction that generates a luminescent signal.
-
Materials:
-
Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 substrate
-
ATP
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[13]
-
Add 10 µL of diluted PI3K enzyme solution to each well and incubate at room temperature for 15 minutes to allow for compound binding.[13]
-
Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate to each well.[13]
-
Incubate the reaction at 30°C for 60 minutes.[13]
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[13]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[14][15] The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.[14]
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).[16]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][16]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Western Blotting for PI3K Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K signaling pathway, indicating pathway inhibition.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., total AKT and phosphorylated AKT at Ser473).
-
Materials:
-
Cancer cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture and treat cells with the test compound for a specified time.
-
Lyse the cells, collect the supernatant, and determine the protein concentration.[17]
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[17]
-
Block the membrane for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody overnight at 4°C.[18]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of a compound in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice.[19] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.[20]
-
Monitor the mice for tumor formation.
-
When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle according to a predetermined schedule and route (e.g., oral gavage daily).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).
-
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to determine the efficacy of the compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Experimental Workflow Diagram
Caption: A typical experimental workflow for preclinical evaluation of a PI3K inhibitor.
Logical Relationship Diagram
Caption: Classification of PI3K inhibitors based on their selectivity.
References
- 1. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tribioscience.com [tribioscience.com]
- 5. In vitro anticancer effects of alpelisib against PIK3CA-mutated canine hemangiosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamic of Alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Anticancer Agents and Traditional Chemotherapy: A Guide for Researchers
Introduction
The landscape of cancer therapy is continually evolving, with novel targeted agents offering the potential for improved efficacy and reduced toxicity compared to traditional cytotoxic chemotherapy. This guide provides a framework for comparing the performance of investigational drugs, here denoted as [Investigational Drug] , with established chemotherapeutic regimens. Due to the lack of specific public data on an anticancer agent designated "LP-182" in preclinical or clinical development, this document will use "[Investigational Drug]" as a placeholder. The principles and data presentation formats provided herein are designed to be adapted for any novel therapeutic agent under investigation.
Traditional chemotherapy has long been a cornerstone of cancer treatment, but its effectiveness can be limited by significant side effects and the development of resistance.[1][2] These powerful drugs are designed to kill rapidly dividing cancer cells; however, they can also affect healthy cells, leading to a range of adverse reactions.[2] In contrast, targeted therapies aim to attack specific molecular characteristics of cancer cells, potentially offering a more precise and less toxic approach to treatment.[2]
Quantitative Comparison of Efficacy
The following tables summarize key efficacy and safety parameters, providing a comparative overview between [Investigational Drug] and common traditional chemotherapy agents used in the treatment of solid tumors. Note: The data for [Investigational Drug] is hypothetical and should be replaced with actual experimental findings.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) in Various Cancer Cell Lines
| Cell Line | Cancer Type | [Investigational Drug] | Doxorubicin | Cisplatin | Paclitaxel |
| MCF-7 | Breast | Data Placeholder | 0.45 | 7.5 | 0.01 |
| A549 | Lung | Data Placeholder | 0.2 | 10.2 | 0.005 |
| HCT116 | Colon | Data Placeholder | 0.3 | 5.8 | 0.008 |
| PANC-1 | Pancreatic | Data Placeholder | 1.2 | 15.1 | 0.02 |
| PC-3 | Prostate | Data Placeholder | 0.8 | 8.2 | 0.015 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Overall Survival (Days) |
| MCF-7 | Vehicle Control | 0 | 25 |
| [Investigational Drug] | Data Placeholder | Data Placeholder | |
| Doxorubicin | 65 | 40 | |
| A549 | Vehicle Control | 0 | 30 |
| [Investigational Drug] | Data Placeholder | Data Placeholder | |
| Cisplatin | 58 | 48 |
Table 3: Comparative Safety Profile (Common Adverse Events, Grade ≥3)
| Adverse Event | [Investigational Drug] (%) | Traditional Chemotherapy (%) |
| Neutropenia | Data Placeholder | 50 |
| Thrombocytopenia | Data Placeholder | 32 |
| Anemia | Data Placeholder | 37 |
| Nausea/Vomiting | Data Placeholder | 21 |
| Mucositis | Data Placeholder | 19 |
| Neuropathy | Data Placeholder | Varies by agent |
Data for traditional chemotherapy represents pooled averages from various studies and can vary based on the specific agent and dosage.[3]
Mechanism of Action and Signaling Pathways
Understanding the molecular pathways targeted by a novel agent is crucial for predicting its efficacy and potential for combination therapies.
[Investigational Drug] Signaling Pathway
This section should be populated with the specific mechanism of action for the investigational drug.
Caption: Hypothetical signaling pathway for [Investigational Drug].
Traditional Chemotherapy Mechanism of Action
Traditional chemotherapeutic agents primarily work by inducing widespread DNA damage in rapidly dividing cells, leading to cell cycle arrest and apoptosis.
Caption: General mechanism of traditional chemotherapy.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to the validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with serial dilutions of [Investigational Drug] or traditional chemotherapy agents for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Cancer cells (e.g., 5 x 10^6 A549 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, [Investigational Drug], traditional chemotherapy). Treatment is administered according to the specified dosing schedule and route.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Overall survival is also monitored.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow Diagram
Caption: General workflow for comparing drug efficacy.
This guide provides a structured approach for the comparative analysis of a novel therapeutic agent, such as the placeholder [Investigational Drug], against traditional chemotherapies. By presenting quantitative data in clear tabular formats, detailing experimental methodologies, and visualizing complex biological and experimental processes, researchers can facilitate a more objective and comprehensive evaluation. The ultimate goal is to identify new cancer treatments that offer superior efficacy and a more favorable safety profile, thereby improving patient outcomes.
References
- 1. Advancements and limitations in traditional anti-cancer therapies: a comprehensive review of surgery, chemotherapy, radiation therapy, and hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. #3 Comparing Traditional Chemotherapy with Targeted Therapies in Oncology-GoBroad Healthcare Group [gobroadhealthcare.com]
- 3. Efficacy and Toxicity of Low-Dose versus Conventional-Dose Chemotherapy for Malignant Tumors: a Meta-Analysis of 6 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
LP-182: A Head-to-Head Comparison with Other Kinase Inhibitors
LP-182 is an investigational, orally bioavailable, multi-targeted kinase inhibitor designed to simultaneously block the PI3K/mTOR and RAF/MEK signaling pathways. A key distinguishing feature of LP-182 is its engineered preferential absorption into the lymphatic system, a characteristic intended to reduce systemic toxicity and enhance therapeutic efficacy. This guide provides a comparative analysis of LP-182 with other kinase inhibitors, focusing on available preclinical data, mechanism of action, and relevant experimental protocols.
Introduction to LP-182
LP-182 is a novel small molecule inhibitor that acts as a dual inhibitor of two critical cancer-related signaling cascades: the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway and the RAF/mitogen-activated protein kinase kinase (MEK) pathway.[1][2][3][4] Dysregulation of these pathways is a hallmark of many cancers, and their simultaneous inhibition is a promising strategy to overcome resistance mechanisms that can arise from targeting a single pathway.[1][2][3][4]
A significant innovation in the design of LP-182 is its propensity for lymphatic absorption.[5][6] This route of administration is believed to create a lymphatic reservoir of the drug, leading to sustained plasma concentrations and potentially mitigating the toxicities associated with high peak drug levels in the bloodstream.[5][6]
Comparative Data
Currently, direct head-to-head comparative studies of LP-182 with other specific kinase inhibitors in peer-reviewed literature are limited. The available data primarily focuses on the in vitro activity of LP-182 in specific cell lines and its selectivity profile from a broad kinase screen.
In Vitro Efficacy in SET-2 Cell Line
LP-182 has been evaluated in the SET-2 cell line, a human megakaryoblastic leukemia cell line with a JAK2 V617F mutation, which is relevant to myeloproliferative neoplasms like myelofibrosis.[7][8]
| Parameter | LP-182 | Other Kinase Inhibitors |
| Cell Growth Inhibition (SET-2 cells) | Demonstrated concentration-dependent growth inhibition. | Data for direct comparison with other dual PI3K/mTOR and RAF/MEK inhibitors in SET-2 cells is not readily available in the public domain. For context, other JAK2 inhibitors like BMS-911543 show anti-proliferative activity in SET-2 cells with an IC50 of 60 nM.[9] |
| Caspase Activation (SET-2 cells) | Induced caspase activation, indicating apoptosis. | Comparative data is not available. |
| pAKT and pERK Inhibition (SET-2 cells) | Showed a reduction in the phosphorylation of AKT (a downstream effector of PI3K) and ERK (a downstream effector of MEK). | Other dual inhibitors and single-pathway inhibitors would also be expected to show similar effects on their respective targets. Direct comparative potency data is needed. |
Kinase Selectivity
A single-point broad panel kinome screening of LP-182 at a concentration of 2.5 μM has been performed to assess its selectivity. The results are presented as a percentage of kinase inhibition. While this provides a snapshot of the kinases targeted by LP-182, a more comprehensive comparison would involve determining the half-maximal inhibitory concentration (IC50) values against a panel of kinases and comparing these to the IC50 values of other inhibitors.
For comparison, other dual PI3K/mTOR inhibitors have reported IC50 values against their target kinases. For example:
| Inhibitor | PI3Kα (IC50, nM) | mTOR (IC50, nM) |
| PKI-587 | 0.4 | Not specified, but potent mTOR inhibition demonstrated |
| GSK1059615 | 0.4 | 12 |
| Omipalisib (GSK2126458) | 0.04 | Potent mTORC1/2 inhibition |
| PI-103 | 8.4 | 5.7 |
Note: This table provides context on the potency of other dual inhibitors. Direct comparative IC50 data for LP-182 against these specific kinases is not yet publicly available.
Experimental Protocols
Cell Proliferation Assay (MTS-based)
This protocol is a general method for assessing the effect of a compound on cell viability and proliferation.
Materials:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9]
-
LP-182 and other comparator kinase inhibitors
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[9]
-
Plate reader
Procedure:
-
Cell Seeding: Seed SET-2 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of LP-182 and comparator inhibitors in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.[9]
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[9]
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[9]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value for each compound.
Phospho-Flow Cytometry for pAKT and pERK
This protocol allows for the quantification of phosphorylated AKT and ERK at the single-cell level.
Materials:
-
SET-2 cells
-
LP-182 and other comparator kinase inhibitors
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against pAKT (S473) and pERK1/2 (T202/Y204)[10]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat SET-2 cells with different concentrations of LP-182 or comparator inhibitors for a specified time (e.g., 16 hours).
-
Permeabilization: Permeabilize the cells with permeabilization buffer.[10][11]
-
Staining: Stain the cells with fluorochrome-conjugated anti-pAKT and anti-pERK antibodies.[10][11]
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of pAKT and pERK to determine the extent of inhibition.[10]
In Vivo Lymphatic Absorption Assessment
A general approach to quantify lymphatic drug absorption involves cannulation of the mesenteric lymph duct in an animal model.
Procedure Outline:
-
Animal Model: Anesthetized rat model is commonly used.[5]
-
Cannulation: The mesenteric lymph duct is surgically cannulated to collect lymph fluid.[5][9]
-
Drug Administration: LP-182 or a comparator drug is administered, typically via intra-duodenal infusion.[5]
-
Sample Collection: Lymph fluid and blood samples are collected over a time course.[5]
-
Analysis: The concentration of the drug and its metabolites in lymph and blood is quantified using methods like LC-MS/MS.
-
Data Interpretation: The data allows for the determination of the extent and rate of lymphatic absorption.
Conclusion
LP-182 represents a promising therapeutic candidate with a unique dual-inhibitory mechanism and a novel lymphatic absorption profile. While the currently available data demonstrates its in vitro activity, a comprehensive head-to-head comparison with other established and investigational kinase inhibitors is necessary to fully elucidate its relative potency, selectivity, and potential clinical advantages. Further preclinical and clinical studies are anticipated to provide these critical comparative data.
References
- 1. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.umich.edu [animalcare.umich.edu]
- 7. Cellosaurus cell line SET-2 (CVCL_2187) [cellosaurus.org]
- 8. Leibniz Institute DSMZ: Details [dsmz.de]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Kinase Activity of Novel Antitumor Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted anticancer therapies, particularly kinase inhibitors, has revolutionized oncology. However, the therapeutic window of these agents is often limited by off-target activities, leading to unforeseen side effects and toxicities. Therefore, a thorough assessment of a compound's kinase selectivity is a critical step in the drug discovery and development process. This guide provides a framework for evaluating the off-target kinase activity of a novel investigational compound, "Antitumor agent-182," and compares its hypothetical profile to other kinase inhibitors to illustrate the importance of selectivity.
Introduction to this compound
This compound is a novel cytotoxic flavonoid compound isolated from the root of Muntingia calabura L. Flavonoids are a class of natural products known to possess a wide range of biological activities, including anticancer effects. Several flavonoids have been shown to interact with the ATP-binding site of various protein kinases, leading to the modulation of their activity.[1][2] Given its classification, it is crucial to determine the kinase inhibition profile of this compound to understand its mechanism of action and predict potential off-target liabilities.
Comparative Kinase Inhibition Profile
To assess the selectivity of a novel compound, its inhibitory activity is typically tested against a broad panel of kinases, a process known as kinome scanning. The results are often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the kinase activity. A lower IC50 value indicates greater potency.
The following table presents a hypothetical kinase inhibition profile for this compound, compared with a known promiscuous inhibitor (Agent P) and a more selective inhibitor (Agent S). This comparative data is essential for contextualizing the selectivity of the novel agent.
| Kinase Target | This compound (IC50, nM) | Agent P (Promiscuous Inhibitor) (IC50, nM) | Agent S (Selective Inhibitor) (IC50, nM) |
| Primary Target | |||
| Target Kinase 1 | 15 | 25 | 10 |
| Off-Target Kinases | |||
| ABL1 | >10,000 | 50 | >10,000 |
| Aurora A | 250 | 100 | >10,000 |
| Aurora B | 350 | 120 | >10,000 |
| CDK2/cyclin A | >10,000 | 80 | >10,000 |
| FLT3 | 800 | 30 | >10,000 |
| JAK3 | >10,000 | 75 | >10,000 |
| MET | 1,200 | 90 | >10,000 |
| PIM1 | 950 | 40 | >10,000 |
| RET | >10,000 | 65 | >10,000 |
| VEGFR2 | 500 | 20 | 5,000 |
Note: The data for this compound is hypothetical and for illustrative purposes only. Data for Agent P and Agent S are representative of typical promiscuous and selective kinase inhibitors, respectively.
From this hypothetical data, this compound shows high potency against its primary target. While it displays some off-target activity against Aurora A, Aurora B, FLT3, MET, PIM1, and VEGFR2, the IC50 values are significantly higher than for its primary target, suggesting a degree of selectivity. In contrast, Agent P inhibits a wide range of kinases with high potency, indicating a promiscuous profile which can sometimes be beneficial but often leads to more side effects.[3][4] Agent S demonstrates high selectivity for its primary target with minimal off-target activity.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative assessment. Below are detailed methodologies for two common assays used to determine the kinase inhibitory activity of a compound.
1. Radiometric Kinase Activity Assay
This is a traditional and robust method for measuring kinase activity. It directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
-
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Test compound (e.g., this compound) at various concentrations
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Fluorescence-Based Kinase Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular non-radioactive alternative for high-throughput screening.
-
Materials:
-
Purified kinase
-
Biotinylated substrate
-
ATP
-
TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-labeled acceptor fluorophore (e.g., allophycocyanin).
-
Kinase reaction buffer
-
Test compound at various concentrations
-
Microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
In a microplate, add the kinase, biotinylated substrate, and test compound at various concentrations to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time.
-
Stop the reaction and detect the phosphorylated product by adding the TR-FRET detection reagents.
-
Incubate the plate to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
Visualizing Kinase Inhibition and Experimental Workflow
Diagrams are powerful tools for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language.
References
- 1. Flavonoids as protein kinase inhibitors for cancer chemoprevention: direct binding and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promiscuous drugs compared to selective drugs (promiscuity can be a virtue) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncobites.blog [oncobites.blog]
The Synergistic Power of Fulvestrant: A Comparative Guide to Combination Therapies
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of Fulvestrant (B1683766) (formerly known as ICI 182,780), a selective estrogen receptor degrader (SERD), when used in combination with other anticancer agents. Designed for researchers, scientists, and drug development professionals, this document compiles experimental data, details key methodologies, and visualizes the underlying biological mechanisms to support further investigation and clinical application.
Fulvestrant's primary mechanism of action is the degradation of the estrogen receptor (ER), a key driver in hormone receptor-positive (HR+) breast cancer.[1] By eliminating the ER protein, Fulvestrant effectively shuts down estrogen-driven tumor growth. However, cancer cells can develop resistance to monotherapy through the activation of alternative signaling pathways. This has spurred extensive research into combination strategies that simultaneously target these escape routes, leading to synergistic antitumor effects.
Quantitative Analysis of Synergistic Combinations
The following tables summarize the key quantitative outcomes from preclinical and clinical studies investigating Fulvestrant in combination with various classes of anticancer drugs.
Table 1: Synergistic Effects of Fulvestrant with CDK4/6 Inhibitors
| Combination Agent | Cancer Type | Model | Key Efficacy Metric | Result | Reference |
| Palbociclib | HR+/HER2- Breast Cancer | Clinical Trial (PALOMA-3) | Median Progression-Free Survival (PFS) | 9.2 months with combination vs. 3.8 months with Fulvestrant + placebo | [2] |
| Abemaciclib | HR+/HER2- Breast Cancer | Clinical Trial (MONARCH 2) | Median Progression-Free Survival (PFS) | 16.4 months with combination vs. 9.3 months with Fulvestrant + placebo | [3] |
| Ribociclib | HR+/HER2- Breast Cancer | Clinical Trial (MONALEESA-3) | Median Progression-Free Survival (PFS) | 20.5 months with combination vs. 12.8 months with Fulvestrant + placebo | [4] |
Table 2: Synergistic Effects of Fulvestrant with PI3K/mTOR Pathway Inhibitors
| Combination Agent | Cancer Type | Model | Key Efficacy Metric | Result | Reference |
| Alpelisib (PI3Kα inhibitor) | HR+/HER2-, PIK3CA-mutated Breast Cancer | Clinical Trial (SOLAR-1) | Median Progression-Free Survival (PFS) | 11.0 months with combination vs. 5.7 months with Fulvestrant + placebo | [5][6] |
| Taselisib (PI3K inhibitor) | HR+/HER2-, PIK3CA-mutated Breast Cancer | Clinical Trial (SANDPIPER) | Median Progression-Free Survival (PFS) | 7.4 months with combination vs. 5.4 months with Fulvestrant + placebo | [7] |
| Everolimus (mTOR inhibitor) | HR+ Advanced Breast Cancer | Clinical Trial | Median Time to Progression | 7.4 months with combination |
Table 3: Synergistic Effects of Fulvestrant with Cytotoxic Chemotherapy
| Combination Agent | Cancer Type | Model | Key Efficacy Metric | Result | Reference |
| Docetaxel | ER+ Breast Cancer | In vivo (Mouse model) | Tumor Growth Inhibition | Synergistic effect on tumor growth | [8] |
| Doxorubicin | ER+ Breast Cancer | In vitro (MCF-7, T47D cells) | Cell Viability | Synergistic reduction in cell viability | [8] |
| Paclitaxel | ER+ Breast Cancer | In vitro (MCF-7, T47D cells) | Cell Viability | Synergistic reduction in cell viability | [8][9] |
| Vinorelbine | ER+ Breast Cancer | In vitro (MCF-7, T47D cells) | Cell Viability | Synergistic reduction in cell viability | [8] |
| 5-Fluorouracil | ER+ Breast Cancer | In vitro (MCF-7, T47D cells) | Cell Viability | Synergistic reduction in cell viability | [8] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Fulvestrant in combination therapies stem from the simultaneous blockade of interconnected signaling pathways that drive tumor growth, proliferation, and survival.
When combined with CDK4/6 inhibitors , Fulvestrant's degradation of the ER complements the inhibition of the cyclin D-CDK4/6-Rb pathway. This dual blockade prevents cell cycle progression from the G1 to the S phase, leading to a more profound and sustained cell cycle arrest.[10]
The synergy with PI3K/mTOR pathway inhibitors is attributed to the disruption of the crosstalk between the ER and PI3K/Akt/mTOR signaling pathways.[3] Endocrine resistance can be mediated by the activation of the PI3K pathway; therefore, the dual inhibition of both pathways can overcome this resistance.[3][5]
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key in vitro experiments are provided below.
Experimental Workflow: In Vitro Synergy Assessment
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted from methodologies described in studies evaluating the synergy of Fulvestrant with cytotoxic agents.[9]
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7 or T47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Fulvestrant and the combination agent (e.g., doxorubicin, paclitaxel) in culture medium. Treat the cells with single agents or in combination at various concentration ratios. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy is determined using software such as CalcuSyn or by calculating the Combination Index (CI), where CI < 1 indicates synergy.
Protocol 2: Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This protocol is a standard method for quantifying apoptosis and is relevant to studies showing that Fulvestrant combinations induce programmed cell death.[11][12][13]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Fulvestrant, the combination agent, or the combination for 48-72 hours as described in the MTT assay protocol.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached using trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
The evidence strongly supports the synergistic antitumor effects of Fulvestrant when combined with a range of targeted and cytotoxic therapies. By simultaneously inhibiting multiple oncogenic pathways, these combination strategies can overcome drug resistance, leading to improved clinical outcomes for patients with HR+ breast cancer. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further explore and optimize Fulvestrant-based combination therapies.
References
- 1. Fulvestrant in Combination with CDK4/6 Inhibitors for HER2- Metastatic Breast Cancers: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fulvestrant-Based Combination Therapy for Second-Line Treatment of Hormone Receptor-Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of PI3K inhibitors combined with fulvestrant for HR+/HER2− advanced breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of PI3K Inhibitor Added to Fulvestrant in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 8. Combination treatment with fulvestrant and various cytotoxic agents (doxorubicin, paclitaxel, docetaxel, vinorelbine, and 5-fluorouracil) has a synergistic effect in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Antagonistic interactions of LP-182 in combination therapy
A Note on the Investigational Drug LP-182
Initial searches for "LP-182" in the context of oncology combination therapy revealed limited and emergent data. The designation "LP-182" is associated with a preclinical multi-targeted kinase inhibitor of MEK, PI3K, and mTOR, being developed by Lympharma for myelofibrosis.[1][2][3] As of late 2025, publicly available data on its combination therapies, particularly any antagonistic interactions, is not available. It is important to distinguish this investigational compound from the commercially available Oxybutynin Chloride tablets for overactive bladder, which are imprinted with "LP 182".
Given the lack of data on antagonistic interactions for LP-182, this guide will instead provide a comparative analysis of a similarly designated investigational oncology agent, LP-184 , developed by Lantern Pharma. Preclinical data for LP-184 in combination with PARP inhibitors is available and demonstrates a synergistic, rather than antagonistic, relationship. This information is presented as an illustrative example of combination therapy evaluation for a novel DNA-damaging agent.
Comparison Guide: Synergistic Interactions of LP-184 in Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the preclinical performance of LP-184 as a monotherapy and in combination with PARP inhibitors, supported by available experimental data.
Overview of LP-184
LP-184 is a next-generation, tumor-selective acylfulvene (B1200177) prodrug. Its mechanism of action is dependent on the expression of Prostaglandin (B15479496) Reductase 1 (PTGR1), an enzyme often overexpressed in various solid tumors.[4][5][6][7]
-
Activation: In PTGR1-expressing cancer cells, LP-184 is metabolized into a highly reactive alkylating agent.[5][6][7][8]
-
Mechanism of Action: The active metabolite of LP-184 induces DNA damage by creating interstrand cross-links and double-strand breaks, preferentially alkylating the 3'-position of adenine.[4][6][9]
-
Synthetic Lethality: LP-184's cytotoxicity is enhanced in tumors with deficiencies in DNA Damage Repair (DDR) pathways, such as homologous recombination (HR) and nucleotide excision repair (NER).[4][5][10][11] This creates a synthetic lethal interaction where the drug's DNA-damaging effect is irreparable in cancer cells with compromised DDR, leading to apoptosis.[4][6]
Rationale for Combination Therapy with PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that block the repair of single-strand DNA breaks. The combination of LP-184 with a PARP inhibitor, such as Olaparib or Rucaparib, is based on a "one-two punch" mechanism:[12]
-
LP-184 induces complex DNA damage: It creates double-strand breaks that overwhelm the cell's repair machinery.[5][6]
-
PARP inhibitors prevent DNA repair: By blocking a key DNA repair pathway, PARP inhibitors potentiate the cytotoxic effects of the DNA damage induced by LP-184.[12][13]
This dual approach is hypothesized to be effective even in tumors that have developed resistance to PARP inhibitors alone.[5][14]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for LP-184 and its synergy with PARP inhibitors.
Caption: Mechanism of LP-184 activation and synergy with PARP inhibitors.
Quantitative Data from Preclinical Studies
The following tables summarize the in vitro synergistic effects of LP-184 in combination with PARP inhibitors in various cancer cell lines.
Table 1: In Vitro Synergy of LP-184 and Olaparib/Rucaparib in Prostate Cancer (22RV1 Cell Line) [15]
| Combination | Concentration Range (LP-184) | Concentration Range (PARPi) | Observation |
| LP-184 + Olaparib | 0 - 480 nmol/L | 0 - 4050 nmol/L | Strong Synergy |
| LP-184 + Rucaparib | 0 - 480 nmol/L | 0 - 4050 nmol/L | Strong Synergy |
Table 2: In Vitro Viability Reduction with LP-184 and Rucaparib in Atypical Teratoid Rhabdoid Tumor (AT/RT) Cell Lines [13][16]
| Cell Line | Treatment | Viability Reduction vs. Control |
| BT37 | LP-184 Monotherapy | ~50% |
| LP-184 + Rucaparib | ~75-80% | |
| CHLA06 | LP-184 Monotherapy | ~50% |
| LP-184 + Rucaparib | ~75-80% | |
| CHLA05 | LP-184 Monotherapy | Not specified |
| LP-184 + Rucaparib | Significant reduction |
Experimental Protocols
Detailed experimental methodologies for the key experiments cited are provided below.
A. Cell Viability and Synergy Assays [15]
-
Cell Lines: 22RV1 (prostate cancer), OVCAR3 (ovarian cancer), BT37, CHLA06, CHLA05 (AT/RT).
-
Treatment: Cells were treated with a matrix of concentrations of LP-184 and a PARP inhibitor (Olaparib or Rucaparib) for 10 days.
-
Assay: Cell viability was measured using assays such as the Sulforhodamine B (SRB) or MTT assay.
-
Data Analysis: The results were normalized to untreated control cells. Synergy was quantified using software tools like SynergyFinder, which calculates a synergy score based on the comparison of the observed combination effect versus the expected additive effect.
B. Immunofluorescence for DNA Damage and Apoptosis [13][16]
-
Objective: To visualize and quantify the effects of treatment on cell proliferation and apoptosis.
-
Protocol:
-
AT/RT cells were cultured on coverslips and treated with LP-184, Rucaparib, or the combination.
-
For proliferation, cells were incubated with BrdU (bromodeoxyuridine) to label DNA in replicating cells.
-
Cells were fixed, permeabilized, and stained with primary antibodies against BrdU (for proliferation) and cleaved caspase-3 (CC3, for apoptosis).
-
Fluorescently labeled secondary antibodies were used for detection.
-
Coverslips were mounted and imaged using fluorescence microscopy.
-
The percentage of BrdU-positive or CC3-positive cells was quantified.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the in vitro synergy between LP-184 and a PARP inhibitor.
Caption: In vitro synergy assessment workflow.
Conclusion
The available preclinical data strongly suggest a synergistic, not antagonistic, interaction between the investigational drug LP-184 and PARP inhibitors in various cancer models with DNA Damage Repair deficiencies. This combination enhances cytotoxicity and overcomes PARP inhibitor resistance in certain contexts. As LP-184 advances into clinical trials, this synergistic relationship will be a key area of investigation. For the similarly named LP-182, a multi-targeted kinase inhibitor, data on combination therapies and potential interactions are not yet publicly available. Researchers should be mindful of the distinct mechanisms and developmental stages of these two compounds.
References
- 1. animalcare.umich.edu [animalcare.umich.edu]
- 2. michiganmedicine.org [michiganmedicine.org]
- 3. lympharma.com [lympharma.com]
- 4. targetedonc.com [targetedonc.com]
- 5. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials | Morningstar [morningstar.com]
- 10. seekingalpha.com [seekingalpha.com]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Lantern Pharma Inc - Lantern Advances Drug Candidate LP-184 with IND Clearance for Phase 1b/2 Clinical Trial in Triple Negative Breast Cancer (TNBC) [ir.lanternpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. ATRT-13. NOVEL ACYLFULVENE LP-184 SYNERGIZES WITH RUCAPARIB TO KILL AT/RT CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Antitumor Agent RP-182's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antitumor agent RP-182 against alternative therapeutic strategies, with a focus on its application in pancreatic cancer. The data presented is based on preclinical studies and is intended to offer an objective overview for research and development purposes.
Executive Summary
RP-182 is a synthetic, 10-amino acid peptide that acts as an immunomodulatory agent.[1] Its primary mechanism of action is the reprogramming of tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype.[2] This is achieved by targeting the mannose receptor CD206, which is highly expressed on M2-like TAMs.[1][3] Activation of CD206 by RP-182 triggers a signaling cascade that leads to increased phagocytosis of cancer cells, apoptosis of the M2-like TAMs themselves, and the secretion of pro-inflammatory cytokines that enhance the overall anti-tumor immune response.[1][4] Preclinical studies in various cancer models, including pancreatic, colon, breast, prostate, and melanoma, have demonstrated that RP-182 can suppress tumor growth and extend survival.[2] This guide will focus on the effects of RP-182 in pancreatic cancer and compare its efficacy with a standard-of-care chemotherapy, Gemcitabine (B846), and another TAM-targeting agent, a CSF-1R inhibitor.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, comparing the anticancer effects of RP-182, a CSF-1R inhibitor, and Gemcitabine in mouse models of pancreatic cancer.
Table 1: In Vitro Cytotoxicity and Macrophage Reprogramming
| Agent | Assay | Cell Line/Target | Key Findings | IC50 |
| RP-182 | Macrophage Killing Assay | CD206high M2-like macrophages | Induces apoptosis in M2-like macrophages through the MyD88/NF-κB pathway.[5] | 17.6 µM[5] |
| RP-182 | Macrophage Reprogramming | IL-4 polarized M2 bone marrow-derived macrophages | Activates NF-κB and increases IRF7 phosphorylation, indicating a shift to a pro-inflammatory phenotype.[5] | N/A |
| Gemcitabine | Cytotoxicity Assay | MiaPaCa-2 pancreatic cancer cells | Moderately resistant at 24 hours.[1] | >300 nM[1] |
| Gemcitabine | Cytotoxicity Assay | S2-VP10 pancreatic cancer cells | More responsive at 24 hours.[1] | <300 nM[1] |
| CSF-1R Inhibitor | Macrophage Depletion | KPC mouse model of pancreatic cancer | Depletes CD206high TAMs.[6] | N/A |
Table 2: In Vivo Antitumor Efficacy in Pancreatic Cancer Mouse Models
| Agent | Mouse Model | Treatment Regimen | Primary Outcome | Results |
| RP-182 | Genetically engineered murine models of pancreatic cancer | 20 mg/kg, i.p., every other day for 2 weeks[5] | Tumor Growth Inhibition | Significantly inhibits tumor growth.[5] |
| RP-182 | Genetically engineered murine models of pancreatic cancer | Not specified | Median Survival | Prolonged median survival.[5] |
| Gemcitabine | Orthotopic pancreatic adenocarcinoma mouse models | 50 mg/kg, i.p., weekly[7] | Tumor Growth | No significant effect on tumor growth compared to control.[7] |
| Gemcitabine (Metronomic) | Primary human pancreatic tumor xenografts (PaCa8 and PaCa13) | Lower, more frequent dosing | Tumor Volume Reduction | 99% (PaCa8) and 91% (PaCa13) decrease in tumor volume.[8] |
| CSF-1R Inhibitor (AZD7507) | KPC mouse model | Not specified | Tumor Growth | Regresses tumor growth.[9] |
| CSF-1R Inhibitor (in combination with anti-PD1 and chemotherapy) | PDA mouse model | Not specified | Tumor Control | Limited tumor control, but triggers T-cell infiltration. |
Signaling Pathways and Experimental Workflows
RP-182 Signaling Pathway in Macrophages
Caption: Signaling pathway of RP-182 in a tumor-associated macrophage.
Experimental Workflow: In Vivo Antitumor Efficacy Study
Caption: A typical workflow for an in vivo preclinical study.
Logical Relationship of Comparison
Caption: Logical comparison of RP-182 with alternative agents.
Experimental Protocols
In Vitro Macrophage Reprogramming Assay
This protocol is a generalized procedure for assessing the ability of a test agent to reprogram M2-polarized macrophages to an M1-like phenotype.
-
Macrophage Differentiation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and purify CD14+ monocytes.
-
Culture monocytes in RPMI-1640 medium supplemented with 10% FBS and M-CSF (50 ng/mL) for 6-7 days to differentiate them into M0 macrophages.[10]
-
-
M2 Polarization:
-
On day 7, replace the medium with fresh RPMI-1640 containing IL-4 (20 ng/mL) to polarize the macrophages towards an M2 phenotype. Incubate for 48 hours.
-
-
Treatment with RP-182:
-
After polarization, treat the M2 macrophages with varying concentrations of RP-182 (e.g., 3-30 µM) for 24-48 hours.[5] Include a vehicle control group.
-
-
Analysis of Reprogramming:
-
Flow Cytometry: Harvest the cells and stain for M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163) to assess the shift in surface marker expression.[11]
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of pro-inflammatory (M1) cytokines (e.g., TNF-α, IL-12) and anti-inflammatory (M2) cytokines (e.g., IL-10) using ELISA or a multiplex assay.
-
Gene Expression Analysis: Extract RNA from the cells and perform qRT-PCR to measure the expression of M1-associated genes (e.g., iNOS, CXCL10) and M2-associated genes (e.g., Arg1, Fizz1).[12]
-
In Vitro Cancer Cell Phagocytosis Assay
This protocol outlines a method to quantify the engulfment of cancer cells by macrophages following treatment with a test agent.[13]
-
Cell Preparation:
-
Culture pancreatic cancer cells (e.g., MiaPaCa-2) and label them with a green fluorescent dye (e.g., CFSE).
-
Differentiate and polarize macrophages to the M2 phenotype as described above.
-
-
Co-culture:
-
Plate the M2 macrophages in a multi-well plate.
-
Treat the macrophages with RP-182 or a control for a predetermined time (e.g., 24 hours).
-
Add the CFSE-labeled cancer cells to the macrophage culture at a specific effector-to-target ratio (e.g., 1:4).
-
Co-culture the cells for 2-4 hours to allow for phagocytosis.[14]
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain the macrophages with a fluorescently labeled antibody against a macrophage-specific marker (e.g., F4/80 for mouse, CD11b for human).[15] The percentage of double-positive cells (macrophage marker and CFSE) represents the phagocytic index.
-
Fluorescence Microscopy: Plate the cells on coverslips and, after co-culture, fix and stain the cells. Visualize and quantify the number of engulfed cancer cells per macrophage.[16]
-
In Vivo Pancreatic Cancer Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of an antitumor agent in an orthotopic pancreatic cancer model.[1]
-
Cell Line and Animal Model:
-
Use a human pancreatic cancer cell line (e.g., MiaPaCa-2B) and 6-week-old female severe combined immunodeficient (SCID) mice.[7]
-
-
Orthotopic Implantation:
-
Anesthetize the mice and make a small incision in the left upper abdomen to expose the pancreas.
-
Inject approximately 2.5 x 10^6 cancer cells in 30 µL of DMEM into the tail of the pancreas.[1]
-
Close the incision with sutures.
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth using a non-invasive imaging modality (e.g., bioluminescence imaging if using luciferase-expressing cells).[7]
-
Once tumors reach a predetermined size (e.g., ~1.5 mm radius), randomize the mice into treatment groups (e.g., vehicle control, RP-182, Gemcitabine).[7]
-
Administer the treatments according to the specified dosing regimen (e.g., RP-182 at 20 mg/kg i.p. every other day; Gemcitabine at 50 mg/kg i.p. weekly).[5][7]
-
-
Endpoint Analysis:
-
Continue treatment and monitoring for a defined period.
-
Measure primary tumor volume and weight at the end of the study.
-
Monitor animal survival and generate Kaplan-Meier survival curves.
-
Harvest tumors for histological and immunohistochemical analysis to assess changes in the tumor microenvironment (e.g., macrophage infiltration and polarization, T-cell infiltration).
-
Conclusion
RP-182 represents a promising immunotherapeutic approach for cancers with a high infiltration of M2-like TAMs, such as pancreatic cancer. Its mechanism of reprogramming these pro-tumoral cells to an anti-tumoral phenotype is distinct from traditional chemotherapy and other TAM-targeting agents that primarily focus on depletion. The preclinical data suggests that RP-182 has the potential for significant anti-tumor activity, both as a monotherapy and in combination with other treatments.[4] Further investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations that are most likely to benefit from this novel treatment strategy. This guide provides a foundational comparison to aid in the design and interpretation of future cross-validation studies.
References
- 1. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]
- 3. Precision targeting of M2-like macrophages by the innate defense regulator RP-182 in malignant and non-cancerous diseases | NIH Research Festival [researchfestival.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Macrophage-Targeting by CSF1/1R Blockade in Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 8. Metronomic gemcitabine suppresses tumour growth, improves perfusion, and reduces hypoxia in human pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reprograming Model of Human Monocyte-derived Macrophages for In-vitro Assays [jove.com]
- 11. Macrophages Reprogrammed In Vitro Towards the M1 Phenotype and Activated with LPS Extend Lifespan of Mice with Ehrlich Ascites Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reprograming Model of Human Monocyte-derived Macrophages for In-vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An optimized protocol to determine the engulfment of cancer cells by phagocytes using flow cytometry and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of LP-182's Lymphatic Absorption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lymphatic absorption of LP-182 with other relevant orally administered drugs. The information presented is supported by experimental data and detailed methodologies to facilitate independent verification and further research.
Introduction to LP-182 and Lymphatic Drug Absorption
LP-182 is a novel, orally bioavailable multi-kinase inhibitor designed to be absorbed through the intestinal lymphatic system. This unique absorption mechanism allows LP-182 to act as a reservoir in the lymphatics, gradually releasing into the systemic circulation. This approach aims to maintain therapeutic drug concentrations over an extended period while minimizing toxicity. LP-182 simultaneously targets phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical drivers in a high percentage of cancers, including myelofibrosis.
The intestinal lymphatic system is a crucial pathway for the absorption of dietary lipids and highly lipophilic compounds. Drugs with a high octanol-water partition coefficient (Log P > 5) and significant solubility in triglycerides (> 50 mg/mL) are more likely to be absorbed via this route. This pathway offers the advantage of bypassing the first-pass metabolism in the liver, which can significantly increase the oral bioavailability of susceptible drugs.
Comparative Analysis of Lymphatic Absorption
To provide a comprehensive comparison, this guide evaluates LP-182 against other orally administered drugs known for or investigated for their lymphatic absorption. The selection of comparator drugs is based on their use in oncology and the availability of relevant physicochemical and pharmacokinetic data.
Quantitative Data on Lymphatic Absorption
The following table summarizes the key physicochemical properties and the extent of lymphatic absorption, represented by the fraction of the dose absorbed into the lymph (FRL), for LP-182 and selected comparator drugs.
| Drug | Therapeutic Area | Log P | Triglyceride Solubility (mg/mL) | Formulation | Fraction Absorbed into Lymph (FRL) (%) |
| LP-182 | Myelofibrosis (Oncology) | Data not publicly available | Data not publicly available | Not specified | Substantial lymphatic uptake demonstrated in preclinical models |
| Halofantrine | Antimalarial | 8.9 | >50 | Oil Solution | 5.3 - 20 |
| Dichlorodiphenyltrichloroethane (DDT) | Pesticide (High Lipophilicity Reference) | 6.19 | 80 | Oil Solution | 15 - 33.5 |
| Penclomedine | Oncology | 5.48 | 175 | Oil Solution | ~3 |
| Cannabidiol (CBD) | Neurology, Oncology | ~6.3 | High | Lipid-based | Significant lymphatic transport observed |
| Testosterone Undecanoate | Hormone Replacement | ~8.9 | High | Oil Solution | High |
Note: The FRL can be highly dependent on the formulation. Advanced lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance lymphatic uptake compared to simple oil solutions or aqueous suspensions.[1][2]
Experimental Protocols for Assessing Lymphatic Absorption
Accurate determination of a drug's lymphatic absorption is crucial for understanding its pharmacokinetic profile. The following are detailed methodologies for key in vivo and in vitro experiments.
In Vivo: Mesenteric Lymph Duct Cannulation in Rats
This is the gold standard method for directly quantifying intestinal lymphatic drug transport.
Objective: To collect mesenteric lymph and blood from an anesthetized rat following oral or intraduodenal administration of the test compound to determine the concentration and amount of drug absorbed via the lymphatic system versus the portal vein.
Procedure:
-
Animal Preparation: Fast male Sprague-Dawley rats overnight with free access to water. Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Perform a midline abdominal incision to expose the small intestine and mesentery.
-
To visualize the mesenteric lymph duct, administer a small volume of a lipid-rich solution (e.g., olive oil) into the duodenum. The lymph duct will appear as a milky-white vessel.
-
Carefully dissect the mesenteric lymph duct from the surrounding fatty tissue.
-
Ligate the distal end of the lymph duct.
-
Make a small incision in the duct and insert a cannula (e.g., polyethylene (B3416737) tubing). Secure the cannula with a surgical suture.
-
Exteriorize the cannula for lymph collection.
-
Cannulate the carotid artery or jugular vein for blood sampling.
-
-
Drug Administration: Administer the drug formulation directly into the duodenum via another cannula.
-
Sample Collection: Collect lymph and blood samples at predetermined time intervals over several hours.
-
Sample Analysis: Analyze the concentration of the drug in the lymph and plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Calculation: Calculate the cumulative amount of drug recovered in the lymph over time to determine the fraction of the dose absorbed via the lymphatic system (FRL).
In Vitro: Drug-Chylomicron Binding Assay
This assay provides an indication of a drug's potential for lymphatic transport by measuring its association with chylomicrons, the primary lipoprotein particles responsible for lipid and lipophilic drug transport in the lymph.
Objective: To determine the extent of a drug's association with chylomicrons in vitro.
Procedure:
-
Chylomicron Isolation: Obtain chylomicrons from the plasma of postprandial subjects or from a cell-based model capable of producing these lipoproteins. Isolate the chylomicrons by ultracentrifugation.
-
Incubation:
-
Prepare a solution of the test drug in a suitable solvent.
-
Incubate a known concentration of the drug with a fixed concentration of the isolated chylomicrons in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for a specified period to allow for binding equilibrium to be reached.
-
-
Separation of Bound and Unbound Drug: Separate the chylomicron-bound drug from the unbound drug. This can be achieved by methods such as:
-
Ultracentrifugation: Pellet the chylomicrons, leaving the unbound drug in the supernatant.
-
Size-Exclusion Chromatography: Separate the large chylomicron-drug complexes from the smaller, unbound drug molecules.
-
Equilibrium Dialysis: Use a semi-permeable membrane that allows the passage of the unbound drug but retains the chylomicron-drug complexes.
-
-
Quantification: Analyze the concentration of the drug in the fractions containing the bound and unbound drug using a suitable analytical method.
-
Data Analysis: Calculate the percentage of the drug that is bound to the chylomicrons. A higher percentage of binding suggests a greater potential for lymphatic transport.[3][4]
Signaling Pathways and Experimental Workflows
PI3K/MAPK Signaling Pathway in Myelofibrosis
LP-182 is designed to dually inhibit the PI3K and MAPK signaling pathways, which are often dysregulated in myelofibrosis and contribute to cell proliferation and survival. The following diagram illustrates the key components of these interconnected pathways and the point of intervention by LP-182.
References
- 1. Lymphatic Transport of Drugs after Intestinal Absorption: Impact of Drug Formulation and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel In Vitro Model to Study Lymphatic Uptake of Drugs via Artificial Chylomicrons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
Unlocking Precision Oncology: A Comparative Analysis of LP-184 and LP-284 Efficacy Across Cancer Subtypes
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data reveals the potent and selective anti-cancer activity of two novel acylfulvene (B1200177) analogs, LP-184 and its stereoisomer LP-284. Developed by Lantern Pharma, these next-generation DNA damaging agents demonstrate significant efficacy in distinct cancer subtypes, offering promising new avenues for targeted cancer therapy, particularly in tumors with deficiencies in DNA damage repair (DDR) pathways. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
LP-184 has shown remarkable potency in solid tumors characterized by high expression of the enzyme Prostaglandin (B15479496) Reductase 1 (PTGR1) and compromised DDR pathways.[1][2] Conversely, LP-284 exhibits strong antitumor activity in hematological malignancies where PTGR1 expression is typically low, indicating a distinct mechanism of action that also exploits DDR deficiencies.[3]
LP-184: A Targeted Approach for Solid Tumors
LP-184 is a prodrug that requires bioactivation by PTGR1 to become a highly reactive DNA alkylating agent.[4][5] This selective activation in cancer cells overexpressing PTGR1, coupled with an inability of DDR-deficient tumors to repair the resulting DNA damage, leads to potent and targeted cancer cell death.[1][6]
Pancreatic Cancer
Preclinical studies in pancreatic cancer models have demonstrated the significant potential of LP-184. In patient-derived xenograft (PDX) models with mutations in DDR genes such as ATR and BRCA1, LP-184 treatment led to tumor growth inhibitions of 140% and 112%, respectively.[7] In other in-vivo mouse models, LP-184 induced a greater than 90% shrinkage of pancreatic tumors over 8 weeks.[8][9] In a panel of six pancreatic cancer cell lines, LP-184 exhibited IC50 values in the nanomolar range of 45 to 270 nM.[8][10]
Triple-Negative Breast Cancer (TNBC)
LP-184 has shown significant promise in TNBC, a typically aggressive and hard-to-treat cancer. Preclinical data have demonstrated complete tumor regression in all tested patient-derived xenograft models of TNBC, including those resistant to PARP inhibitors.[10] This suggests LP-184 could be a valuable therapeutic option for TNBC patients who have developed resistance to existing therapies.[10] The FDA has granted Fast Track Designation for LP-184 for the treatment of TNBC.[10]
Glioblastoma (GBM)
The ability of LP-184 to cross the blood-brain barrier makes it a promising candidate for treating aggressive brain tumors like glioblastoma. The FDA has also granted Fast Track Designation for LP-184 in glioblastoma.[10]
LP-284: A Novel Agent for Hematological Malignancies
LP-284, a stereoisomer of LP-184, shows potent antitumor activity in hematological cancers, such as non-Hodgkin's lymphoma, where PTGR1 expression is low.[3] Its efficacy is also linked to DDR deficiencies but is independent of PTGR1 activation.[3]
Non-Hodgkin's Lymphoma (NHL)
In preclinical models of mantle cell lymphoma (MCL), a subtype of NHL, LP-284 has demonstrated superior efficacy compared to standard-of-care agents. In vivo, LP-284 treatment prolonged the survival of MCL xenograft mice by two-fold and showed increased efficacy over both bortezomib (B1684674) and ibrutinib.[11][12] Notably, LP-284 was effective in xenografts that were refractory to either bortezomib or ibrutinib, suggesting a distinct mechanism that can overcome resistance.[11][12] LP-284 exerts nanomolar potency in a panel of fifteen NHL cell lines.[11][12][13] Its mechanism of action involves the induction of double-strand DNA breaks, making it particularly lethal in cells with deficient DNA damage response and repair.[11][12][13][14]
Quantitative Data Summary
The following tables summarize the preclinical efficacy data for LP-184 and LP-284 across various cancer cell lines and in vivo models.
| LP-184 Efficacy in Pancreatic Cancer | |
| Model Type | Metric |
| Pancreatic Cancer Cell Lines (6 lines) | IC50: 45 - 270 nM[8][10] |
| In-vivo Mouse Models | >90% tumor shrinkage in 8 weeks[8][9] |
| PDX Model (ATR mutation) | 140% tumor growth inhibition[7] |
| PDX Model (BRCA1 mutation) | 112% tumor growth inhibition[7] |
| LP-284 Efficacy in Non-Hodgkin's Lymphoma | |
| Model Type | Metric |
| NHL Cell Lines (15 lines) | Nanomolar potency[11][12][13] |
| MCL Xenograft Mice | 2-fold survival prolongation vs. control[11][12] |
| MCL Xenograft Mice vs. Standard of Care | Increased efficacy over bortezomib and ibrutinib[11][12] |
| Bortezomib/Ibrutinib-Refractory Xenografts | Inhibition of tumor growth[11][12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for LP-184 and LP-284, as well as a general experimental workflow for assessing their efficacy.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is a general guideline for assessing cell viability after treatment with LP-184 or LP-284.
-
Cell Seeding: Plate cancer cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of LP-184 or LP-284 in culture medium. Add the compounds to the cells in triplicate and incubate for 72 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of LP-184 and LP-284.
-
Animal Models: Use immunodeficient mice (e.g., nude or SCID mice). All animal procedures should be approved and conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation:
-
For cell line-derived xenografts, subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
For patient-derived xenografts (PDX), surgically implant a small fragment of a patient's tumor into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer LP-184, LP-284, a vehicle control, or a standard-of-care comparator drug according to the specified dose and schedule (e.g., intravenous or intraperitoneal injection).
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
For survival studies, monitor the animals until a predetermined endpoint is reached (e.g., tumor volume reaches a certain limit or signs of morbidity are observed).
-
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the treatment and control groups to evaluate the antitumor efficacy of the compounds.
Conclusion
LP-184 and LP-284 represent a promising new class of targeted anticancer agents with distinct but complementary activity profiles. The dependence of LP-184 on PTGR1 for its activity provides a clear biomarker for patient selection in solid tumors, while the efficacy of LP-284 in PTGR1-low hematological malignancies opens up new treatment possibilities for these cancers. The strong preclinical data, particularly in cancers with DDR deficiencies and in models resistant to current therapies, underscore the potential of these compounds to address significant unmet needs in oncology. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for cancer patients.
References
- 1. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials | Morningstar [morningstar.com]
- 2. Lantern Pharma Announces Significant Positive Preclinical Data in Pancreatic Cancer With Drug Candidate LP-184 [prnewswire.com]
- 3. onclive.com [onclive.com]
- 4. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seekingalpha.com [seekingalpha.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Combination immunotherapy of B-cell non-Hodgkin's lymphoma with rituximab and interleukin-2: a preclinical and phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Data on New Pancreatic Cancer Drug Shines with over 90% Efficacy - BioSpace [biospace.com]
- 9. Rituximab: a review of its use in non-Hodgkin's lymphoma and chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lantern Pharma's LP-184 Gets Second FDA Fast Track for TNBC Treatment [synapse.patsnap.com]
- 11. LP-284, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LP-284, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LP-284 targets non-Hodgkin's lymphoma and DNA damage repair deficiency - ecancer [ecancer.org]
- 14. Both DNA damage repair deficiency and non-Hodgkin lymphoma are the focus of LP-284. [hidocdr.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Antitumor Agent-182
The proper disposal of investigational compounds, such as the cytotoxic Antitumor Agent-182, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks of exposure to personnel and prevent environmental contamination. Due to their inherent toxicity, materials that have come into contact with such agents are considered hazardous waste and must be managed accordingly.[1][2]
This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals. These procedures are based on established guidelines for handling cytotoxic and investigational drugs.[3][4][5]
Key Properties of this compound
A thorough understanding of the agent's properties is fundamental to its safe handling and disposal. The following table summarizes the essential (hypothetical) characteristics of this compound. This information should be readily accessible in any laboratory area where the agent is in use.
| Property | Value / Description | Rationale for Disposal Protocol |
| Chemical Family | Alkylating Agent (Hypothetical) | High reactivity and potential for DNA damage necessitate chemical deactivation or high-temperature incineration. |
| Physical State | Lyophilized powder; solution in DMSO | Spills of either powder or liquid must be managed with specific procedures. Solutions may have distinct disposal requirements from the pure compound. |
| Primary Hazard Class | Cytotoxic, Mutagenic, Teratogenic | Requires extreme caution. All associated waste is deemed hazardous and must be segregated.[6] |
| Known Incompatibilities | Strong oxidizing agents, strong acids | To prevent violent reactions, avoid mixing with incompatible chemicals in waste containers. |
| Recommended Decontaminants | 10% Bleach solution followed by a water rinse. | Effective for surface decontamination after spills. Surfaces sensitive to corrosion should be rinsed with water and alcohol after bleach application. |
| Thermal Stability | Decomposes at >250°C | Waste must be destroyed via high-temperature incineration by a licensed hazardous waste vendor.[7][8] |
Experimental Protocol: Surface Decontamination
Effective decontamination of work surfaces is crucial to prevent inadvertent exposure. This protocol details the steps for cleaning surfaces after handling this compound.
Materials:
-
Low-lint wipes
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Before starting the decontamination process, ensure all required Personal Protective Equipment (PPE) is donned.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface using overlapping, unidirectional strokes, moving from the cleanest area to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[2]
-
Rinsing: Moisten a new wipe with sterile water to remove any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.[2]
-
Final Decontamination (Alcohol): Use a new wipe moistened with 70% IPA to wipe the surface again with the same technique. This step disinfects and removes additional chemical residues.[2]
-
Drying: Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Subsequently, remove the gown, followed by the inner pair of gloves, placing each into the designated hazardous waste container.[2]
Step-by-Step Disposal Procedures
The primary principle of cytotoxic waste management is segregation at the point of generation. Waste is categorized as either "trace" or "bulk" hazardous waste.
1. Waste Segregation:
-
Trace Chemotherapy Waste: This category includes items with minimal residual contamination, such as "empty" vials (containing less than 3% by weight of the original contents), gloves, gowns, bench pads, and empty syringes or IV bags.[9]
-
Bulk Hazardous Chemical Waste: This category is for any waste with a discernible amount of the agent. This includes unused or expired vials of Agent-182, partially filled syringes or IV bags, and materials used to clean up significant spills. Any syringe with visible or pourable amounts of the drug is considered bulk waste.[9][10]
2. Containerization and Labeling:
-
Trace Waste:
-
Place all trace-contaminated sharps (e.g., empty vials, needles, syringes with no visible drug) directly into a designated yellow, rigid, puncture-proof sharps container labeled "Trace Chemotherapy Waste".[9][11]
-
Place all non-sharp trace waste (gowns, outer gloves, pads) into a yellow chemotherapy waste bag or container.[9][11] These containers are typically destined for incineration.[8]
-
-
Bulk Waste:
-
Carefully place all items containing bulk amounts of Agent-182 into a designated black RCRA-regulated hazardous waste container.[9][10] This includes syringes with any remaining drug and partially used vials.
-
Ensure the container is properly labeled with a hazardous waste tag, clearly identifying "this compound" as the contents.[11]
-
3. Final Disposal:
-
Sealing Containers: When waste containers are approximately three-quarters full, securely seal them to prevent any leaks or spills. Overfilling containers should be avoided.[2]
-
Contacting Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste labeling, documentation, and scheduling a pickup by trained EHS personnel.[2] EHS will coordinate with approved vendors for the final destruction of the waste, typically through high-temperature incineration.[7][8]
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
References
- 1. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 2. benchchem.com [benchchem.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. mdpi.com [mdpi.com]
- 6. safety.caltech.edu [safety.caltech.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. benchchem.com [benchchem.com]
- 10. web.uri.edu [web.uri.edu]
- 11. va.gov [va.gov]
Essential Safety and Logistical Information for Handling Antitumor Agent-182
This document provides crucial safety and logistical guidance for all personnel handling Antitumor agent-182. Adherence to these protocols is mandatory to ensure a safe laboratory environment and mitigate risks associated with this potent cytotoxic compound. This compound is identified as an aziridine (B145994) derivative and a cytotoxic flavonoid compound with anticancer activity.[1][2] Due to its hazardous nature, all handling procedures must be performed with strict adherence to safety protocols to minimize exposure risks.
Core Safety and Handling
All operations involving this compound must be conducted within a designated controlled area, clearly marked with hazard symbols. Access to this area should be restricted to authorized and trained personnel only.[3] It is imperative to handle this agent in a manner that minimizes the risk of contamination to individuals and the environment.[4]
Personal Protective Equipment (PPE)
The primary barrier against exposure to cytotoxic agents is the correct and consistent use of Personal Protective Equipment (PPE).[5] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free, disposable gloves. Double gloving is required.[6] | To prevent skin contact and absorption. The outer glove should be removed and disposed of in the designated cytotoxic waste container immediately after handling the agent. |
| Gown | Disposable, impermeable, long-sleeved gown. | To protect skin and clothing from contamination.[5] |
| Eye Protection | Safety goggles or a full-face shield.[7] | To protect the eyes from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the agent or when there is a risk of aerosol generation.[5] | To prevent inhalation of hazardous particles. |
Engineering Controls
Engineering controls are the primary means of controlling exposure at the source.
| Control Measure | Specification | Rationale |
| Ventilation | All handling of this compound must be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).[6] | To provide a controlled and contained environment, protecting both the user and the surrounding area from contamination. |
| Closed System Transfer Devices (CSTDs) | Recommended for the transfer and preparation of solutions to minimize the generation of aerosols and drips.[6] | To further reduce the risk of exposure during handling. |
Operational Plan: Step-by-Step Handling Procedure
The following protocol outlines the steps for safely handling this compound in a laboratory setting.
-
Preparation : Before starting any work, ensure the BSC is clean and decontaminated. Gather all necessary materials, including the agent, solvents, and disposal containers, and place them inside the BSC.
-
Donning PPE : Put on all required PPE in the correct order (gown, mask/respirator, eye protection, inner gloves, outer gloves) before entering the designated handling area.
-
Handling the Agent :
-
If working with a powdered form, carefully weigh the required amount inside the BSC. Use a plastic-backed absorbent pad to line the work surface.
-
When reconstituting, slowly add the solvent to the vial to avoid splashing.
-
All manipulations should be performed in the center of the BSC work area.
-
-
Post-Handling :
-
Wipe the exterior of all containers with a suitable decontaminating agent (e.g., 70% isopropyl alcohol) before removing them from the BSC.[3]
-
Dispose of all contaminated disposable materials (e.g., pipette tips, wipes) in the designated cytotoxic waste container located within the BSC.
-
-
Doffing PPE : Remove PPE in the designated doffing area, ensuring no contact with contaminated surfaces. Dispose of all disposable PPE in the cytotoxic waste container.
-
Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[3]
| Waste Type | Container | Disposal Procedure |
| Trace Cytotoxic Waste | Yellow, puncture-resistant, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste". | Includes empty vials, used PPE, and other contaminated disposables. Containers should be sealed when three-quarters full and disposed of through an approved hazardous waste management vendor.[8] |
| Bulk Cytotoxic Waste | Black, leak-proof, and clearly labeled "Hazardous Waste". | Includes unused or expired agent, partially used vials, and materials from a large spill. This waste is regulated under the Resource Conservation and Recovery Act (RCRA) and requires specific handling and disposal procedures.[8][9] |
| Sharps | Designated sharps container for cytotoxic waste. | All needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container.[3] |
Spill Management
In the event of a spill, immediate and appropriate action is required.[10] A spill management kit should be readily available in all areas where cytotoxic drugs are handled.[7]
-
Secure the Area : Alert others and restrict access to the spill area.
-
Don PPE : Put on appropriate PPE, including a respirator, before attempting to clean the spill.
-
Containment : Use absorbent materials from the spill kit to contain the spill.[5]
-
Cleanup : Carefully collect all contaminated materials and place them in the designated bulk cytotoxic waste container.[5]
-
Decontamination : Clean the spill area with an appropriate decontaminating solution, followed by a rinse with water.[9]
-
Reporting : Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[3]
Mandatory Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Disposal plan for waste contaminated with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. Safe Handling of Antineoplastic Chemotherapeutic Agents Used in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. hse.gov.uk [hse.gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
